VUF11207
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H35FN2O4 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3 |
InChI 键 |
JVRRRKAXHMGUHZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
VUF11207 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11207 is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Contrary to initial broad pharmacological screenings, this compound does not exert its effects via the histamine (B1213489) H4 receptor. Its primary mechanism of action involves binding to ACKR3/CXCR7, a G protein-coupled receptor (GPCR) that distinctively signals through the β-arrestin pathway rather than canonical G protein-mediated signaling. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, functional effects on cellular signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: ACKR3/CXCR7 Agonism
This compound acts as a potent agonist at the ACKR3/CXCR7 receptor.[1][2] This receptor is characterized as "atypical" because it does not couple to G proteins to induce traditional downstream signaling cascades like calcium mobilization. Instead, its activation primarily leads to the recruitment of β-arrestin 2.[1][3][4] This interaction triggers a cascade of events, including receptor internalization and modulation of downstream signaling pathways, such as the MAPK/ERK pathway.[5]
The activation of ACKR3/CXCR7 by this compound can also influence the signaling of other chemokine receptors, particularly CXCR4, with which it shares the endogenous ligand CXCL12. By binding to ACKR3/CXCR7, this compound can modulate the availability of CXCL12 for CXCR4, thereby indirectly regulating CXCR4-mediated cellular responses.[2] This interplay is crucial in various physiological and pathological processes, including cell migration, immune responses, and cancer progression.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining the interaction of this compound with the ACKR3/CXCR7 receptor.
| Parameter | Value | Description | Reference |
| pKi | 8.1 | Negative logarithm of the inhibition constant, indicating high binding affinity to CXCR7. | [2] |
| EC50 | 1.6 nM | Half maximal effective concentration for inducing a response at the CXCR7 receptor. | |
| pEC50 (β-arrestin2 recruitment) | 8.8 | Negative logarithm of the EC50 for β-arrestin2 recruitment, indicating high potency. | [2] |
| pEC50 (receptor internalization) | 7.9 | Negative logarithm of the EC50 for CXCR7 internalization. | [2] |
Signaling Pathways and Cellular Effects
Upon binding of this compound to ACKR3/CXCR7, a distinct signaling cascade is initiated, which is fundamentally different from classical GPCR signaling.
β-Arrestin Recruitment
The primary and most well-characterized downstream event following this compound binding is the recruitment of β-arrestin 2 to the receptor.[1][3][4] This interaction is a hallmark of ACKR3/CXCR7 activation and serves as a platform for subsequent cellular responses.
Receptor Internalization
Following β-arrestin 2 recruitment, the this compound-bound ACKR3/CXCR7 receptor is internalized from the cell surface into endosomes.[1] This process is crucial for regulating the receptor's cell surface expression and for the sequestration of its endogenous ligand, CXCL12.
Modulation of Downstream Kinases
While ACKR3/CXCR7 does not signal through G proteins, its activation by this compound can lead to the phosphorylation of downstream kinases like ERK (Extracellular signal-regulated kinase). This β-arrestin-dependent signaling can influence cellular processes such as proliferation and migration.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of this compound to displace a radiolabeled ligand from the ACKR3/CXCR7 receptor.
-
Cell Line: HEK293 cells stably expressing human ACKR3/CXCR7.
-
Radioligand: [¹²⁵I]-CXCL12.
-
Protocol:
-
Prepare cell membranes from the HEK293-ACKR3/CXCR7 cell line.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-CXCL12.
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.
-
Incubate the mixture for a specified time at a controlled temperature to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently determine the Ki value.
-
β-Arrestin Recruitment Assay (BRET-based)
This assay quantifies the recruitment of β-arrestin 2 to ACKR3/CXCR7 upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line: HEK293 cells co-expressing ACKR3/CXCR7 fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP).
-
Protocol:
-
Plate the cells in a 96-well plate.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the cells.
-
Stimulate the cells with increasing concentrations of this compound.
-
Measure the light emission at two wavelengths corresponding to the luciferase and the fluorescent protein simultaneously.
-
Calculate the BRET ratio (emission of YFP / emission of Rluc).
-
Plot the BRET ratio against the concentration of this compound to determine the EC50 value.
-
Receptor Internalization Assay (Flow Cytometry-based)
This assay measures the decrease in cell surface expression of ACKR3/CXCR7 following agonist treatment.
-
Cell Line: Cells endogenously or exogenously expressing ACKR3/CXCR7.
-
Antibody: A fluorescently labeled antibody targeting an extracellular epitope of ACKR3/CXCR7.
-
Protocol:
-
Treat the cells with this compound for various time points.
-
At each time point, place the cells on ice to stop internalization.
-
Stain the cells with the fluorescently labeled anti-ACKR3/CXCR7 antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI).
-
A decrease in MFI compared to untreated cells indicates receptor internalization.
-
Conclusion
This compound is a valuable pharmacological tool for studying the biology of the atypical chemokine receptor ACKR3/CXCR7. Its mechanism of action, centered on potent agonism and subsequent β-arrestin 2 recruitment and receptor internalization, provides a clear pathway for modulating the CXCL12/CXCR4/CXCR7 axis. The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and the development of novel therapeutics targeting this important receptor system.
References
- 1. Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Constitutive and Chemokine-dependent Internalization and Recycling of CXCR7 in Breast Cancer Cells to Degrade Chemokine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11207 is a potent and selective small-molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key functional assays, a consolidated summary of its quantitative biological data, and visual representations of its synthesis and signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in targeting the CXCL12/CXCR4/ACKR3 axis.
Discovery and Structure-Activity Relationship (SAR)
This compound was discovered through structure-activity relationship (SAR) studies on a styrene-amide scaffold, which was originally identified from compounds patented by Chemocentryx.[1][2] A series of 24 derivatives were synthesized and evaluated, leading to the identification of this compound (also referred to as compound 29) and a related compound, VUF11403, as high-potency CXCR7 ligands.[3] The SAR studies revealed several key structural features important for affinity and agonist activity at CXCR7.[3]
Synthesis of this compound
The synthesis of this compound is based on a multi-step procedure. A detailed protocol has been previously published.[2] The key steps involve an Aldol condensation followed by a reductive amination.
Experimental Protocol: Synthesis of this compound
Step 1: Aldol Condensation to form (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde
-
To a solution of 2-fluorobenzaldehyde (B47322) and propionaldehyde (B47417) in a suitable solvent, a base is added to catalyze the Aldol condensation.
-
The reaction mixture is stirred under controlled temperature conditions until completion.
-
The resulting (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde is isolated and purified using standard techniques such as column chromatography. This step typically yields the product in good amounts.[2]
Step 2: Reductive Amination to yield this compound
-
The aldehyde from Step 1 is reacted with the appropriate amine precursor, (R)-2-(1-methylpyrrolidin-2-yl)ethanamine, in the presence of a reducing agent. A common reducing agent for this type of transformation is a picoline borane (B79455) complex.[4]
-
The reaction is carried out in a suitable solvent, such as methanol, with the addition of acetic acid to facilitate imine formation.
-
The reaction is monitored for completion, after which the final product, this compound, is isolated and purified.
Biological Activity and Mechanism of Action
This compound is a potent agonist of the atypical chemokine receptor CXCR7.[1][3] Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G proteins.[3] Instead, its activation leads to the recruitment of β-arrestin2.[3] This recruitment subsequently triggers the internalization of the receptor.[1][3]
β-Arrestin2 Recruitment
The agonist activity of this compound is characterized by its ability to induce the recruitment of β-arrestin2 to the CXCR7 receptor. This has been demonstrated using various assay formats, including Bioluminescence Resonance Energy Transfer (BRET) and the PRESTO-Tango assay.[5][6]
Experimental Protocol: β-Arrestin2 Recruitment (PRESTO-Tango Assay)
-
Cell Culture and Transfection: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are used. These cells are transiently transfected with a plasmid encoding the CXCR7 receptor fused to a TEV protease cleavage site and a tetracycline (B611298) transactivator (tTA).
-
Cell Plating: Transfected cells are plated in 384-well plates coated with poly-L-lysine.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a control compound.
-
Incubation: The plates are incubated for a minimum of 16 hours at 37°C to allow for β-arrestin2 recruitment, subsequent TEV protease cleavage, tTA translocation, and luciferase reporter gene expression.
-
Luminescence Reading: After incubation, a luciferase substrate (glow reagent) is added to each well, and luminescence is measured using a microplate reader. The intensity of the luminescence is proportional to the extent of β-arrestin2 recruitment.
Receptor Internalization
Following β-arrestin2 recruitment, this compound induces the internalization of the CXCR7 receptor from the cell surface.[1][3] This process can be quantified using techniques such as ELISA-based assays or flow cytometry.[2][7]
Experimental Protocol: CXCR7 Internalization (Flow Cytometry)
-
Cell Preparation: Cells expressing CXCR7 (e.g., HEK293 cells) are harvested and washed.
-
Antibody Labeling: The cells are incubated with a primary antibody specific for an extracellular epitope of CXCR7 on ice to label the surface-expressed receptors.
-
Compound Stimulation: The cells are then incubated with different concentrations of this compound at 37°C for a defined period (e.g., 30-60 minutes) to induce receptor internalization. Control cells are kept on ice.
-
Secondary Antibody Staining: After stimulation, the cells are washed and stained with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in the mean fluorescence intensity of the stimulated cells compared to the control cells indicates receptor internalization.
Quantitative Biological Data
The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key potency and affinity values reported in the literature.
| Parameter | Value | Cell Line | Assay Type | Reference |
| pKi | 8.1 | - | Radioligand Binding | [5][8] |
| pEC50 (β-arrestin2 recruitment) | 8.8 | HEK293T | BRET Assay | [8] |
| EC50 (β-arrestin2 recruitment) | 1.6 nM | HEK293T | BRET Assay | [5] |
| pEC50 (Internalization) | 7.9 | HEK293 | ELISA-based Assay | [8] |
| EC50 (Internalization) | 14.1 nM | HEK293 | ELISA-based Assay | [2] |
Conclusion
This compound is a valuable pharmacological tool for studying the biology of the atypical chemokine receptor CXCR7. Its well-characterized synthesis and potent, selective agonist activity make it a cornerstone for investigations into the physiological and pathological roles of the CXCL12/CXCR4/ACKR3 signaling axis. The detailed protocols and consolidated data presented in this guide are intended to facilitate further research and drug development efforts targeting this important receptor.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Constitutive and Chemokine-dependent Internalization and Recycling of CXCR7 in Breast Cancer Cells to Degrade Chemokine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
VUF11207: A Technical Guide to a Potent CXCR7 Agonist
This technical guide provides an in-depth overview of VUF11207, a potent and selective small-molecule agonist for the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and cellular mechanisms of this compound and its target receptor.
Introduction to this compound and its Target, CXCR7
This compound is a styrene-amide derivative that has been identified as a high-affinity ligand and potent agonist of the CXCR7 receptor.[1][2] Unlike typical chemokine receptors that signal through G proteins, CXCR7 is considered an "atypical" receptor that primarily signals through the β-arrestin pathway.[2][3][4] The natural ligands for CXCR7 are the chemokines CXCL11 and CXCL12.[5] this compound's agonistic activity at CXCR7 induces the recruitment of β-arrestin 2 to the receptor, leading to subsequent receptor internalization.[1][2][3][5] This engagement of the β-arrestin pathway can trigger downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4]
Functionally, this compound has been shown to inhibit CXCL12-mediated osteoclastogenesis and bone resorption by suppressing ERK phosphorylation. Furthermore, agonism at ACKR3 by molecules like this compound can induce heterodimerization with CXCR4, another receptor for CXCL12, thereby attenuating CXCR4-mediated signaling.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the interaction of this compound with its target, CXCR7.
| Parameter | Value (pKi / pEC50) | Molar Concentration | Target | Assay Context |
| Binding Affinity (pKi) | 8.1 | ~7.94 nM | Human CXCR7 | Radioligand displacement assay |
| β-arrestin 2 Recruitment (pEC50) | 8.8 | ~1.58 nM | Human CXCR7 | Bioluminescence Resonance Energy Transfer (BRET) assay |
| Receptor Internalization (pEC50) | 7.9 | ~12.59 nM | Human CXCR7 | Flow cytometry-based internalization assay |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
β-Arrestin 2 Recruitment Assay
This assay quantifies the ability of this compound to induce the interaction between CXCR7 and β-arrestin 2. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell Line: HEK293 cells transiently or stably co-expressing CXCR7 fused to a Renilla luciferase (RLuc) donor and β-arrestin 2 fused to a yellow fluorescent protein (YFP) acceptor.
-
Procedure:
-
Cells are seeded into 96-well white, clear-bottom plates.
-
After 24-48 hours, the culture medium is replaced with assay buffer.
-
This compound is serially diluted and added to the wells.
-
The plate is incubated for a specified time (e.g., 15-30 minutes) at 37°C.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
Luminescence is immediately measured at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
The BRET ratio is calculated, and dose-response curves are generated to determine the EC50 value.
-
Receptor Internalization Assay
This assay measures the this compound-induced internalization of CXCR7 from the cell surface.
-
Cell Line: Cells endogenously or exogenously expressing CXCR7, often with an N-terminal epitope tag (e.g., FLAG) for detection.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are treated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped by placing the plate on ice and washing with cold PBS.
-
The remaining cell-surface receptors are labeled with a primary antibody against the extracellular domain of CXCR7 or the epitope tag.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The fluorescence intensity is quantified using flow cytometry or a plate-based imaging system.
-
A decrease in fluorescence intensity corresponds to receptor internalization.
-
ERK Phosphorylation Assay
This assay determines the activation of the downstream ERK signaling pathway following CXCR7 stimulation by this compound.
-
Cell Line: A cell line that expresses CXCR7 and shows a measurable ERK phosphorylation response.
-
Procedure:
-
Cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Cells are stimulated with different concentrations of this compound for various time points (e.g., 5, 10, 15, 30 minutes).
-
The stimulation is terminated by lysing the cells in a buffer containing phosphatase and protease inhibitors.
-
The cell lysates are analyzed for phosphorylated ERK (p-ERK) and total ERK levels. This can be done by:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for p-ERK and total ERK.
-
ELISA-based methods (e.g., AlphaScreen SureFire): These are high-throughput methods that use specific antibody pairs to detect p-ERK and total ERK in cell lysates.[6][7]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound and the workflows of the key experiments.
References
VUF11207: A Selective Agonist for the Atypical Chemokine Receptor CXCR7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small-molecule agonist for the atypical chemokine receptor 7 (CXCR7), also known as ACKR3.[1] Unlike typical chemokine receptors that primarily signal through G proteins, CXCR7 exhibits a distinct signaling profile, preferentially coupling to β-arrestin pathways.[2] This unique characteristic makes CXCR7 and its selective ligands like this compound intriguing targets for therapeutic intervention in a variety of physiological and pathological processes, including cancer, inflammation, and development. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Chemical Properties
-
Chemical Name: (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide
-
Molecular Formula: C₂₇H₃₅FN₂O₄
-
Molecular Weight: 470.58 g/mol [3]
-
CAS Number: 1378524-41-4
Pharmacological Data
This compound has been characterized as a high-affinity and potent agonist at the human CXCR7 receptor. Its pharmacological parameters have been determined in various in vitro assays, primarily using Human Embryonic Kidney 293 (HEK293) cells engineered to express CXCR7.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity | ||||
| pKi | 8.1 | Radioligand Displacement Assay ([¹²⁵I]-CXCL12) | HEK293T | [3] |
| Functional Potency | ||||
| pEC₅₀ (β-arrestin2 Recruitment) | 8.8 | BRET Assay | HEK293T | [4] |
| EC₅₀ (β-arrestin Recruitment) | 1.6 nM | BRET Assay | HEK293-CXCR7 | [5] |
| pEC₅₀ (Receptor Internalization) | 7.9 | ELISA | HEK293 | [4] |
| EC₅₀ (Receptor Internalization) | 14.1 nM | ELISA | HEK293 | [6] |
Signaling Pathways
Activation of CXCR7 by this compound does not lead to classical G protein-mediated signaling cascades, such as calcium mobilization. Instead, this compound promotes the recruitment of β-arrestin 2 to the receptor. This interaction initiates a cascade of downstream signaling events, most notably the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a CXCR7 selective agonist.
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for CXCR7 by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Materials:
-
HEK293T cells transiently or stably expressing human CXCR7
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
[¹²⁵I]-CXCL12 (radioligand)
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled CXCL12)
-
GF/C filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T-CXCR7 cells to 80-90% confluency.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [¹²⁵I]-CXCL12 (e.g., 50 pM) to each well.
-
Add increasing concentrations of this compound to the appropriate wells.
-
For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled CXCL12.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 2-3 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]-CXCL12 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin 2 Recruitment Assay (NanoBRET™)
This assay quantifies the recruitment of β-arrestin 2 to CXCR7 upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Workflow:
Materials:
-
HEK293T cells
-
Expression vectors for CXCR7 fused to NanoLuc® luciferase (donor) and β-arrestin 2 fused to a fluorescent protein like Venus or HaloTag® (acceptor).[10]
-
Transfection reagent
-
White, opaque 96-well cell culture plates
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two distinct wavelengths
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293T cells with the CXCR7-NanoLuc and Venus-β-arrestin 2 expression vectors.
-
24 hours post-transfection, seed the cells into a white, opaque 96-well plate.
-
-
Agonist Stimulation:
-
48 hours post-transfection, replace the culture medium with an assay buffer (e.g., Opti-MEM).
-
Add varying concentrations of this compound to the wells and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Immediately measure the luminescence signal at the donor emission wavelength (e.g., ~460 nm) and the acceptor emission wavelength (e.g., ~530 nm for Venus).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Determine the pEC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Receptor Internalization Assay (Flow Cytometry)
This protocol quantifies the this compound-induced internalization of CXCR7 from the cell surface using flow cytometry.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing CXCR7
-
This compound
-
Primary antibody targeting an extracellular epitope of CXCR7
-
Fluorescently labeled secondary antibody
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HEK293-CXCR7 cells in a multi-well plate and grow to confluency.
-
Treat the cells with varying concentrations of this compound for a specific time at 37°C (e.g., 30-60 minutes).
-
-
Immunostaining:
-
Place the cells on ice to stop internalization.
-
Wash the cells with ice-cold FACS buffer.
-
Incubate the cells with the primary anti-CXCR7 antibody on ice.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.
-
-
Data Analysis:
-
The MFI is proportional to the amount of CXCR7 remaining on the cell surface.
-
Calculate the percentage of receptor internalization for each this compound concentration relative to the untreated control.
-
Plot the percentage of internalization against the logarithm of the this compound concentration and determine the pEC₅₀ value.
-
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.[11]
Experimental Workflow:
Materials:
-
CXCR7-expressing cells (e.g., HEK293-CXCR7)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Culture CXCR7-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
-
Conclusion
This compound is a valuable pharmacological tool for studying the biology of CXCR7. Its selectivity and well-characterized signaling profile through the β-arrestin pathway provide a means to dissect the specific roles of this atypical chemokine receptor in health and disease. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the function of CXCR7 and the therapeutic potential of targeting this receptor with selective agonists like this compound.
References
- 1. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR7 Agonist, this compound - CAS 1378524-41-4 - Calbiochem | 239824 [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eubopen.org [eubopen.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207's Engagement of the β-Arrestin Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small-molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7). A key characteristic of CXCR7 is its biased signaling mechanism. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G protein pathways. Instead, its activation predominantly leads to the recruitment of β-arrestin proteins. This technical guide provides an in-depth overview of the this compound-mediated β-arrestin recruitment pathway, including quantitative data, detailed experimental protocols for key assays, and a visualization of the signaling cascade.
This compound: Affinity and Potency
This compound, a styrene-amide derivative, was identified as a high-affinity and high-potency ligand for CXCR7. Its interaction with the receptor initiates a signaling cascade that is central to the receptor's function in various physiological and pathological processes. The quantitative parameters of this compound's activity have been characterized in several studies, primarily through radioligand binding assays and functional assays measuring β-arrestin recruitment and receptor internalization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with CXCR7 and its functional consequences.
| Parameter | Value | Description | Cell Line | Reference |
| Binding Affinity | ||||
| pKi | 8.1 | Negative logarithm of the inhibitory constant (Ki), indicating high binding affinity to CXCR7. | HEK293 | [1] |
| Functional Potency | ||||
| pEC50 (β-arrestin2 recruitment) | 8.8 | Negative logarithm of the half-maximal effective concentration for β-arrestin2 recruitment. | HEK293T | [2] |
| EC50 (β-arrestin2 recruitment) | 1.6 nM | Half-maximal effective concentration for inducing a dose-dependent increase in the BRET signal. | HEK293T | [1][3] |
| EC50 (β-arrestin2 recruitment) | 14.1 nM | Half-maximal effective concentration for β-arrestin2 recruitment in a BRET assay. | HEK293 | [4] |
| pEC50 (Receptor internalization) | 7.9 | Negative logarithm of the half-maximal effective concentration for CXCR7 internalization. | HEK293 | [5][2] |
The this compound-Mediated β-Arrestin Recruitment Pathway
Upon binding of this compound to CXCR7, the receptor undergoes a conformational change. This altered conformation is recognized by β-arrestin proteins (primarily β-arrestin 2), which are then recruited from the cytoplasm to the intracellular domains of the receptor. This interaction sterically hinders the coupling of G proteins, explaining the receptor's biased signaling. The recruitment of β-arrestin serves as a scaffold, initiating downstream signaling events and promoting receptor internalization.
Experimental Protocols
The characterization of this compound's activity relies on several key experimental techniques. Below are detailed methodologies for the primary assays used to quantify β-arrestin recruitment and downstream signaling.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET is a powerful technique to monitor protein-protein interactions in live cells. It relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.
Objective: To quantify the recruitment of β-arrestin 2 to CXCR7 upon stimulation with this compound.
Materials:
-
HEK293T cells
-
Expression plasmid for CXCR7 fused to a Renilla luciferase variant (e.g., Rluc8) at its C-terminus (CXCR7-Rluc).
-
Expression plasmid for β-arrestin 2 fused to a yellow fluorescent protein variant (e.g., Venus or YFP) at its N-terminus (YFP-β-arrestin2).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Transfection reagent (e.g., PEI).
-
White, clear-bottom 96-well plates.
-
This compound stock solution (in DMSO).
-
BRET substrate (e.g., Coelenterazine h).
-
BRET-compatible plate reader.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids encoding CXCR7-Rluc and YFP-β-arrestin2 using a suitable transfection reagent. The ratio of plasmids should be optimized to ensure appropriate expression levels.
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well plates at a density of approximately 50,000 cells per well.
-
Incubate the plates for another 24 hours.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS).
-
Aspirate the culture medium from the wells and replace it with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., Coelenterazine h) to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 or EC50.
-
Tango Assay for β-Arrestin Recruitment
The Tango assay is a reporter gene-based method to detect GPCR-β-arrestin interactions. It utilizes a GPCR fused to a transcription factor, which is cleaved upon β-arrestin recruitment, leading to the expression of a reporter gene (e.g., β-lactamase).
Objective: To measure this compound-induced β-arrestin 2 recruitment to CXCR7 through a reporter gene readout.
Materials:
-
U2OS cell line stably expressing a β-arrestin-TEV protease fusion and a β-lactamase reporter gene under the control of a tetracycline-responsive element (TRE).
-
Expression plasmid for CXCR7 fused to a C-terminal TEV cleavage site followed by the tTA transcription factor (CXCR7-Tango).
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS.
-
Transfection reagent.
-
This compound stock solution (in DMSO).
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Culture and Transfection:
-
Culture the specialized U2OS cell line.
-
Transfect the cells with the CXCR7-Tango plasmid.
-
-
Cell Plating:
-
24 hours post-transfection, plate the cells in 384-well plates.
-
-
Ligand Stimulation:
-
Add serial dilutions of this compound to the wells.
-
Incubate for 16-24 hours at 37°C to allow for reporter gene expression.
-
-
Substrate Loading and Detection:
-
Load the cells with the LiveBLAzer™-FRET B/G substrate for 2 hours at room temperature.
-
Measure the fluorescence emission at 460 nm (blue, cleaved substrate) and 530 nm (green, intact substrate).
-
-
Data Analysis:
-
Calculate the emission ratio (460 nm / 530 nm).
-
Plot the ratio against the this compound concentration to determine the EC50.
-
Western Blot for ERK1/2 Phosphorylation
This assay is used to investigate the downstream signaling consequences of this compound-mediated β-arrestin recruitment, specifically the activation of the MAPK/ERK pathway.
Objective: To determine if this compound stimulates the phosphorylation of ERK1/2 in a CXCR7-dependent manner.
Materials:
-
HEK293 cells (or other suitable cell line) expressing CXCR7.
-
Cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Culture CXCR7-expressing HEK293 cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK to total ERK.
-
Downstream Signaling and Functional Implications
The recruitment of β-arrestin by this compound-activated CXCR7 is not merely a mechanism for receptor desensitization and internalization. β-arrestin acts as a scaffold for various signaling proteins, leading to the activation of downstream pathways. One of the key pathways implicated is the mitogen-activated protein kinase (MAPK) cascade, particularly the activation of ERK1/2. Studies have shown that this compound can induce ERK1/2 phosphorylation in a CXCR7-dependent manner. This activation is thought to be mediated by the β-arrestin scaffold, which brings components of the MAPK cascade into close proximity, facilitating their activation. The activation of ERK1/2 can, in turn, influence a variety of cellular processes, including proliferation, migration, and survival.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the β-arrestin-biased signaling of CXCR7. Its high affinity and potency in recruiting β-arrestin have been quantitatively established through assays such as BRET and Tango. The subsequent activation of downstream signaling pathways, including the ERK1/2 cascade, highlights the role of β-arrestin as a signal transducer. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the intricate mechanisms of this compound action and the broader implications of biased agonism at CXCR7 in health and disease. This understanding is crucial for the development of novel therapeutics targeting this unique receptor.
References
- 1. Monitoring G protein-coupled receptor and β-arrestin trafficking in live cells using enhanced bystander BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
The Role of VUF11207 in CXCL12 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemokine CXCL12 and its receptors, CXCR4 and ACKR3 (CXCR7), are pivotal in a multitude of physiological and pathological processes, including immune cell trafficking, cancer metastasis, and inflammation. VUF11207 has emerged as a critical chemical tool for dissecting the intricate signaling network governed by CXCL12. This technical guide provides an in-depth analysis of this compound's role, focusing on its mechanism of action, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization. This compound is a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3). Its primary mechanism in modulating CXCL12 signaling is through the allosteric regulation of CXCR4 activity, which is initiated by the this compound-induced heterodimerization of ACKR3 and CXCR4. This guide will serve as a comprehensive resource for researchers investigating the CXCL12/CXCR4/ACKR3 axis and for professionals in drug development targeting these receptors.
Introduction to the CXCL12/CXCR4/ACKR3 Axis
The CXCL12 signaling axis is a complex system involving two distinct receptors:
-
CXCR4: A classical G protein-coupled receptor (GPCR) that, upon binding CXCL12, activates various downstream signaling pathways, including those mediated by Gαi, leading to cell migration, proliferation, and survival.
-
ACKR3 (formerly CXCR7): An atypical chemokine receptor that does not couple to G proteins but primarily signals through β-arrestin recruitment.[1] ACKR3 also functions as a scavenger receptor for CXCL12, modulating its extracellular concentration.[1]
The interplay between these two receptors, including their potential to form heterodimers, adds a significant layer of complexity to CXCL12 signaling.
This compound: A Selective ACKR3 Agonist
This compound is a small molecule that has been identified as a potent and selective agonist for ACKR3.[2][3] It mimics the action of the endogenous ligand CXCL12 at this receptor, primarily by inducing the recruitment of β-arrestin.[2][3]
Quantitative Pharmacological Data
The following tables summarize the reported binding affinity and functional potency of this compound for ACKR3.
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 8.1 | Human | Radioligand displacement | [3] |
| EC50 | 1.6 nM | Human | β-arrestin recruitment | [2] |
| pEC50 | 8.8 | Human | β-arrestin2 recruitment | [3] |
| pEC50 | 7.9 | Human | Receptor internalization | [3] |
Table 1: Pharmacological Profile of this compound at ACKR3
Mechanism of Action: Allosteric Modulation of CXCR4 via ACKR3 Heterodimerization
The primary role of this compound in CXCL12 signaling is not through direct interaction with CXCR4, but rather through its potent agonism at ACKR3, which in turn allosterically modulates CXCR4 function.[4][5]
This compound-Induced CXCR4/ACKR3 Heterodimerization
This compound promotes the formation of heterodimers between CXCR4 and ACKR3.[4][5] This interaction is a key mechanism by which this compound influences CXCL12/CXCR4 signaling. The formation of these heterodimers has been demonstrated to attenuate CXCL12-induced platelet activation.[4]
Attenuation of CXCL12/CXCR4 Signaling
The formation of the CXCR4/ACKR3 heterodimer induced by this compound leads to a dampening of the canonical CXCL12/CXCR4 signaling pathways. This includes the inhibition of CXCL12-induced platelet aggregation and thrombus formation.[4][5] The proposed mechanism involves a conformational change in CXCR4 upon heterodimerization, which alters its coupling to downstream G protein signaling cascades.[4]
Specifically, this compound has been shown to counteract the CXCL12-mediated decrease in intracellular cyclic AMP (cAMP) levels and the increase in Akt phosphorylation.[4][5]
Experimental Protocols
β-Arrestin Recruitment Assay
This assay is fundamental for characterizing the agonist activity of this compound at ACKR3. A common method is the PathHunter® β-arrestin recruitment assay.[6]
Objective: To quantify the recruitment of β-arrestin to ACKR3 upon stimulation with this compound.
Materials:
-
PathHunter® cells co-expressing ACKR3 fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA).[6]
-
This compound stock solution.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® detection reagents.
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the PathHunter® cells into 384-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Compound Addition: Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
Proximity Ligation Assay (PLA) for CXCR4/ACKR3 Heterodimerization
The Duolink® PLA technology is a powerful tool to visualize and quantify the this compound-induced heterodimerization of CXCR4 and ACKR3 in situ.[4][7]
Objective: To detect and quantify the close proximity (<40 nm) of CXCR4 and ACKR3 in cells treated with this compound.
Materials:
-
Cells expressing both CXCR4 and ACKR3.
-
Primary antibodies against CXCR4 and ACKR3 raised in different species (e.g., mouse anti-CXCR4, rabbit anti-ACKR3).
-
Duolink® PLA probes (anti-mouse PLUS and anti-rabbit MINUS).
-
Duolink® Detection Reagents.
-
This compound.
-
Microscope slides or coverslips.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Culture cells on slides/coverslips. Treat with this compound or vehicle for a specified time (e.g., 15 minutes).[8]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a mixture of the primary antibodies against CXCR4 and ACKR3.
-
PLA Probe Incubation: Incubate with the Duolink® PLA probes.
-
Ligation: Add the ligation solution to circularize the oligonucleotides on the PLA probes that are in close proximity.
-
Amplification: Add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides to generate a rolling circle amplification product.
-
Mounting and Imaging: Mount the slides/coverslips and visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents an interaction.
-
Quantification: Quantify the number of PLA signals per cell or per image area.
Conclusion
This compound is an indispensable tool for elucidating the nuanced role of ACKR3 in the CXCL12 signaling network. Its ability to potently and selectively activate ACKR3 allows for the precise investigation of ACKR3-mediated events. The key finding that this compound allosterically modulates CXCR4 signaling through the induction of CXCR4/ACKR3 heterodimerization has profound implications for understanding the regulation of CXCL12-driven cellular responses. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore the therapeutic potential of targeting the CXCL12/CXCR4/ACKR3 axis in various disease contexts. A thorough understanding of the mechanisms described herein is crucial for the rational design of novel therapeutics that can selectively modulate this complex signaling system.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
VUF11207 Binding Affinity for ACKR3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of VUF11207, a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Core Data Presentation: this compound Binding and Functional Parameters at ACKR3
The following table summarizes the reported binding affinity (pIC50) and functional potency (pEC50) of this compound and its individual enantiomers for the human ACKR3 receptor.
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound (racemate) | pIC50 | 8.0 ± 0.1 | HEK293T | [¹²⁵I]CXCL12 Displacement | [1] |
| This compound (racemate) | pEC50 | 7.5 ± 0.0 | HEK293 | β-arrestin2 Recruitment (BRET) | [1] |
| This compound | EC50 | 1.6 nM | HEK293-CXCR7 | β-arrestin Recruitment | [2] |
| VUF15485 ((S)-enantiomer) | pIC50 | 8.3 ± 0.1 | HEK293T | [¹²⁵I]CXCL12 Displacement | [1] |
| VUF15485 ((S)-enantiomer) | pEC50 | 7.6 ± 0.1 | HEK293 | β-arrestin2 Recruitment (BRET) | [1] |
| VUF13744 ((R)-enantiomer) | pIC50 | 7.7 ± 0.1 | HEK293T | [¹²⁵I]CXCL12 Displacement | [1] |
| VUF13744 ((R)-enantiomer) | pEC50 | 7.4 ± 0.1 | HEK293 | β-arrestin2 Recruitment (BRET) | [1] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a typical radioligand competition binding assay to determine the affinity of a test compound like this compound for ACKR3.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the ACKR3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293T cells transiently expressing human ACKR3.
-
Radioligand: [¹²⁵I]CXCL12.
-
Test Compound: this compound or its enantiomers.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
Wash Buffer: 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl.
-
Unifilter-96 GF/C plates: Presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: HEK293T cells expressing ACKR3 are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer and stored at -80°C.[3] Protein concentration is determined using a BCA assay.[3]
-
Assay Setup: The assay is performed in a 96-well plate.
-
Incubation: To each well, add the following in order:
-
Cell membranes expressing ACKR3.
-
A concentration series of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of the radioligand ([¹²⁵I]CXCL12).
-
-
Incubation Conditions: Incubate the plates for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.[1]
-
Termination of Binding: The binding reaction is terminated by rapid filtration through the Unifilter-96 GF/C plates using a cell harvester.[1] This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is then measured using a microplate scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The pIC50 is calculated as the negative logarithm of the IC50.
β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the functional potency of an agonist like this compound in inducing β-arrestin recruitment to ACKR3.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inducing the interaction between ACKR3 and β-arrestin.
Materials:
-
Cell Line: HEK293 cells co-expressing ACKR3 fused to a Renilla luciferase (Rluc) variant (e.g., NLuc) and β-arrestin2 fused to a fluorescent protein (e.g., YFP or Venus).
-
Test Compound: this compound or its enantiomers.
-
BRET Substrate: Coelenterazine h or a suitable alternative for the specific luciferase.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
White 96-well microplates.
-
Luminometer/plate reader capable of measuring dual emissions.
Procedure:
-
Cell Culture and Plating: HEK293 cells co-expressing the BRET fusion proteins are cultured and seeded into white 96-well plates.
-
Compound Addition: A concentration series of the test compound (e.g., this compound) is prepared and added to the cells.
-
Incubation: The plates are incubated for a specific time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: The BRET substrate is added to each well.
-
Signal Detection: The plate is immediately read in a luminometer capable of sequentially or simultaneously measuring the light emission from the luciferase (donor) and the fluorescent protein (acceptor).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET ratio is obtained by subtracting the background BRET ratio (from cells expressing only the donor). The data is then plotted against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value. The pEC50 is the negative logarithm of the EC50.
Mandatory Visualizations
ACKR3 Signaling Pathway
ACKR3 is characterized as an atypical chemokine receptor due to its lack of G-protein coupling upon ligand binding. Instead, its signaling is primarily mediated through β-arrestin.
Caption: this compound-induced ACKR3 signaling pathway.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Logical Relationship: ACKR3 and CXCR4 Interaction
This compound, by activating ACKR3, can indirectly modulate the signaling of CXCR4, another receptor for the endogenous ligand CXCL12.
Caption: this compound's influence on the ACKR3-CXCR4 axis.
References
VUF11207: A Technical Guide to Investigating G-Protein Independent Signaling via ACKR3/CXCR7
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VUF11207, a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. It details the use of this compound as a tool to specifically interrogate G-protein independent signaling pathways, primarily mediated by β-arrestin. This document covers the pharmacological properties of this compound, detailed experimental protocols for key assays, and the visualization of relevant signaling pathways and workflows.
Introduction to G-Protein Independent Signaling
G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are central to a vast number of physiological processes.[1] Traditionally, their signaling has been defined by the activation of heterotrimeric G-proteins (Gαs, Gαi/o, Gαq/11, Gα12/13), which in turn modulate the production of second messengers like cAMP and Ca2+.[2]
However, a paradigm shift in GPCR biology has highlighted the significance of G-protein independent signaling pathways.[2][3] In this mechanism, ligand-activated GPCRs are phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin proteins (β-arrestin1 and β-arrestin2).[4][5] β-arrestin recruitment not only desensitizes G-protein signaling but also initiates a distinct wave of cellular responses, including the activation of mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, and receptor internalization.[5][6]
The concept of "biased agonism" or "functional selectivity" describes the ability of different ligands acting on the same receptor to preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).[3][7] Tools that can selectively activate one pathway are invaluable for dissecting the distinct physiological roles of G-protein-dependent and -independent signaling.
This compound and the ACKR3/CXCR7 Receptor
The atypical chemokine receptor ACKR3 (CXCR7) is a well-established example of a GPCR that signals primarily through β-arrestin recruitment without canonical G-protein activation.[6][8] Its endogenous ligands, such as the chemokine CXCL12, also bind to the conventional GPCR CXCR4, making it difficult to isolate ACKR3-specific effects.[8]
This compound is a synthetic, small-molecule agonist developed as a selective tool for studying ACKR3.[9] It potently induces β-arrestin recruitment and subsequent ACKR3 internalization, making it an ideal probe to study the downstream consequences of G-protein independent, β-arrestin-mediated signaling.[9][10]
Pharmacological Data for this compound
The following table summarizes the key quantitative pharmacological parameters of this compound at the human ACKR3/CXCR7 receptor.
| Parameter | Value | Assay Description | Reference |
| Binding Affinity (pKi) | 8.1 | High affinity ligand binding to the human ACKR3/CXCR7 receptor. | [10] |
| Agonist Potency (EC50) | 1.6 nM | Bioluminescence Resonance Energy Transfer (BRET) assay measuring β-arrestin2 recruitment in HEK293 cells. | [9] |
| Agonist Potency (pEC50) | 8.8 | BRET assay measuring β-arrestin2 recruitment to ACKR3. | [10] |
| Internalization Potency (pEC50) | 7.9 | Measurement of ACKR3 receptor internalization upon this compound stimulation. | [10] |
Visualizing Signaling Pathways
The following diagrams illustrate the distinction between canonical G-protein signaling and the G-protein independent pathway activated by this compound at the ACKR3 receptor.
Caption: Canonical G-protein-coupled receptor (GPCR) signaling pathway.
Caption: G-protein independent signaling via this compound at the ACKR3 receptor.
Key Experimental Protocols
This section provides detailed methodologies for assays crucial to studying this compound's effects.
Protocol 1: β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to ACKR3 upon stimulation by this compound, a hallmark of its G-protein independent signaling. Enzyme Fragment Complementation (EFC) technology, such as the PathHunter® assay, is a common method.[4][11]
Principle: The receptor (ACKR3) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA). Ligand binding induces receptor-arrestin interaction, forcing the complementation of the enzyme fragments. This creates an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[11]
Caption: General workflow for a β-arrestin recruitment assay.
Detailed Methodology:
-
Cell Culture: Use a cell line, such as CHO-K1 or HEK293, stably expressing the ACKR3 receptor fused to a ProLink tag and β-arrestin2 fused to an Enzyme Acceptor tag.[11] Culture cells in appropriate media and plate them in 96-well or 384-well assay plates.
-
Compound Treatment: Prepare a concentration-response curve of this compound. Add the compound to the cells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.
-
Detection: Equilibrate the plate to room temperature. Add the substrate and detection reagents as per the manufacturer's instructions (e.g., Eurofins DiscoverX PathHunter kit).[5]
-
Data Acquisition: Incubate for 60 minutes in the dark at room temperature, then measure the chemiluminescent signal using a compatible plate reader.
-
Analysis: Plot the signal against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the pEC50 or EC50.
Protocol 2: ERK1/2 Phosphorylation Assay
Activation of the ERK/MAPK pathway is a common downstream consequence of β-arrestin-mediated signaling.[3] Measuring the phosphorylation of ERK1 (p44) and ERK2 (p42) can quantify this response.[12]
Principle: A cell-based ELISA or AlphaScreen® SureFire® assay can be used.[13][14] After cell stimulation and lysis, a sandwich immunoassay captures total and phosphorylated ERK. An antibody specific to phosphorylated ERK (e.g., at Thr202/Tyr204 for ERK1) is used for detection, often via a fluorescent or luminescent signal.[13][14]
Caption: General workflow for a cell-based ERK1/2 phosphorylation assay.
Detailed Methodology:
-
Cell Culture and Starvation: Plate cells expressing ACKR3 in 96-well plates. Once confluent, replace the growth medium with serum-free medium and incubate for 4-12 hours to lower basal ERK phosphorylation levels.[12][15]
-
Stimulation: Treat the serum-starved cells with a concentration range of this compound for the optimal time determined by a time-course experiment (typically 5-15 minutes).[14]
-
Lysis and Detection (AlphaScreen SureFire Method):
-
Aspirate the medium and lyse the cells by adding the provided Lysis Buffer.[14]
-
Transfer the lysate to a 384-well Proxiplate.
-
Add a mixture of AlphaScreen Acceptor beads (conjugated to an anti-phospho-ERK antibody) and Donor beads (conjugated to an anti-total-ERK antibody).
-
Incubate for 2 hours in the dark.[14]
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader.
-
Analysis: Calculate the ratio of phospho-ERK to total ERK and plot against ligand concentration to determine potency.
Protocol 3: G-Protein Activation Assay (to confirm lack of signaling)
To confirm that this compound acts in a G-protein-independent manner at ACKR3, it is essential to run an assay that measures canonical G-protein activation. Since ACKR3 is related to chemokine receptors that typically couple to Gαi, a cAMP inhibition assay is a suitable negative control.[7][16]
Principle: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cAMP levels are first elevated using forskolin (B1673556). A Gαi-coupled agonist would cause a measurable drop in this signal. A G-protein-independent agonist like this compound should not.[16]
Methodology Outline:
-
Cell Culture: Use ACKR3-expressing cells.
-
Treatment: Pre-treat cells with a concentration range of this compound. A known Gαi-agonist for a different receptor can be used as a positive control.
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Detection: Lyse the cells and measure cAMP levels using a suitable kit (e.g., HTRF, ELISA, or GloSensor™ cAMP Assay).[16]
-
Analysis: this compound should show no significant decrease in the forskolin-induced cAMP signal, confirming its inability to activate the Gαi pathway through ACKR3.[16]
References
- 1. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-dependent and –independent signaling pathways and their impact on cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased and G Protein-Independent Signaling of Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 5. GPCR β-Arrestin Product Solutions [discoverx.com]
- 6. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of VUF11207 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of VUF11207, a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7). The protocol is intended for use in murine models and is based on established methodologies.
Introduction
This compound is a small molecule agonist of ACKR3/CXCR7, a receptor that plays a crucial role in modulating the CXCL12/CXCR4 signaling axis. Unlike typical chemokine receptors, ACKR3 does not primarily signal through G-proteins but rather through the recruitment of β-arrestin. This mechanism leads to receptor internalization and scavenging of its ligand, CXCL12, thereby influencing a variety of physiological and pathological processes. These notes provide a comprehensive guide for the preparation and administration of this compound for in vivo studies in mice.
Data Presentation
The following table summarizes the quantitative data for a referenced in vivo administration protocol for this compound in mice.
| Parameter | Value | Reference |
| Compound | This compound | |
| Mouse Strain | C57BL/6J | |
| Dosage | 100 µ g/day | |
| Route of Administration | Subcutaneous (s.c.) | |
| Frequency | Daily | |
| Duration | 5 days | |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Experimental Protocols
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (e.g., 30-gauge)
-
Vortex mixer
-
Sonicator (optional)
-
C57BL/6J mice (or other appropriate strain)
Preparation of this compound Dosing Solution
This protocol is for the preparation of a this compound solution suitable for subcutaneous injection in mice. It is recommended to prepare the working solution fresh on the day of use.
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use of a vortex mixer and/or sonication can aid in dissolution.
-
Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, combine the vehicle components in the following volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 900 µL of the vehicle mixture, combine 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Prepare the Final Dosing Solution:
-
On the day of injection, thaw the this compound DMSO stock solution.
-
Dilute the stock solution with the prepared vehicle mixture to achieve the final desired concentration. The final concentration of DMSO in the injected solution should be 10%.
-
For example, to prepare 1 mL of the final dosing solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the vehicle mixture. This will result in a final this compound concentration of 1 mg/mL and a final DMSO concentration of 10%.
-
Vortex the final solution thoroughly. If any precipitation is observed, gentle warming or sonication may be used to redissolve the compound.
-
In Vivo Administration Protocol
The following protocol describes the subcutaneous administration of this compound to mice.
-
Animal Handling and Restraint:
-
Handle the mice gently to minimize stress.
-
Properly restrain the mouse to ensure accurate and safe injection. This can be achieved by grasping the loose skin at the scruff of the neck.
-
-
Injection Procedure:
-
Draw the prepared this compound dosing solution into a 1 mL syringe fitted with a 30-gauge needle.
-
The recommended injection site is the loose skin over the back, between the shoulder blades.
-
Lift the skin to create a "tent" and insert the needle at the base of the tented skin, parallel to the spine.
-
Administer the appropriate volume of the this compound solution to deliver a dose of 100 µ g/mouse . The injection volume will depend on the concentration of your final dosing solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Repeat the administration daily for the desired duration of the study (e.g., 5 days).
-
Visualizations
This compound In Vivo Administration Workflow
Application Notes and Protocols for VUF11207 Subcutaneous Injection Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small-molecule agonist for the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1] CXCR7 is a key receptor in the CXCL12/CXCR4/CXCR7 signaling axis, which plays a crucial role in various physiological and pathological processes, including cancer progression, immune responses, and tissue repair.[2][3][4][5][6] Unlike the canonical G protein-coupled receptor CXCR4, CXCR7 primarily signals through the β-arrestin pathway, leading to receptor internalization and modulation of CXCL12-mediated effects.[2][7] this compound induces the recruitment of β-arrestin-2 and subsequent internalization of CXCR7.[8] These application notes provide detailed protocols for the preparation of this compound for subcutaneous injection in preclinical research settings, along with relevant experimental methodologies and data.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Osteoclastogenesis
| Treatment Group | Number of Osteoclasts (per mm of bone surface) | Bone Resorption Area (%) | RANKL mRNA Expression (fold change) | TNF-α mRNA Expression (fold change) |
| Control | 1.5 ± 0.3 | 2.1 ± 0.5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS | 8.9 ± 1.2 | 15.4 ± 2.1 | 5.8 ± 0.9 | 6.2 ± 1.1 |
| LPS + this compound | 3.2 ± 0.6 | 4.5 ± 0.8 | 2.1 ± 0.4 | 2.5 ± 0.6 |
Data are presented as mean ± standard deviation. Data extracted from a study using eight-week-old male C57BL/6J mice. This compound fumarate (B1241708) was administered at 100 µ g/day via subcutaneous injection for 5 days.[9][10]
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of a this compound solution for subcutaneous administration in mice, based on commercially available information and common laboratory practices.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 25 mg/mL):
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation (e.g., for a final concentration suitable for 100 µ g/day dosage):
-
Note: The final concentration will depend on the desired injection volume. For a 100 µL injection volume to deliver 100 µg, the final concentration would be 1 mg/mL.
-
In a sterile microcentrifuge tube, combine the following in the specified order, mixing thoroughly after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Sterile saline
-
-
Example for 1 mL of working solution:
-
Add 40 µL of the 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 510 µL of sterile saline to reach a final volume of 1 mL.
-
-
Vortex the final solution until it is homogeneous and clear.
-
Prepare the working solution fresh on the day of use.
-
-
Administration:
Protocol 2: In Vivo Subcutaneous this compound Administration in Mice
This protocol outlines a general procedure for subcutaneous administration of this compound in a mouse model, based on a published study.[9][10]
Animal Model:
Dosage and Administration:
-
Dosage: 100 µ g/day of this compound fumarate.[9]
-
Frequency: Single daily injection.
-
Duration: 5 consecutive days.[9]
-
Injection Site: Over the calvariae (as per the cited study) or other appropriate subcutaneous sites.[9][10]
Procedure:
-
Prepare the this compound injection solution as described in Protocol 1.
-
Gently restrain the mouse.
-
Lift the skin at the injection site to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions.
Protocol 3: β-Arrestin Recruitment Assay
This protocol provides a general method for assessing this compound-induced β-arrestin recruitment to CXCR7 using a commercially available assay system (e.g., PathHunter®).
Materials:
-
Cells stably expressing CXCR7 and a β-arrestin enzyme fragment complementation system.
-
This compound
-
Control agonist (e.g., CXCL12)
-
Assay buffer
-
Detection reagents
-
White, clear-bottom 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the CXCR7-expressing cells in white, clear-bottom assay plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a serial dilution of a known CXCR7 agonist (e.g., CXCL12) as a positive control.
-
-
Assay:
-
Remove the culture medium from the cells.
-
Add the diluted this compound and control compounds to the respective wells.
-
Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
-
Detection:
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for approximately 60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 4: Receptor Internalization Assay
This protocol describes a general method to quantify this compound-induced CXCR7 internalization using an ELISA-based approach.
Materials:
-
Cells expressing N-terminally FLAG-tagged CXCR7.
-
This compound
-
Control agonist (e.g., CXCL12)
-
Assay medium (e.g., serum-free DMEM)
-
Anti-FLAG M1 monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Wash buffer (e.g., PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed the FLAG-CXCR7 expressing cells into 96-well plates and grow to confluence.
-
-
Ligand Treatment:
-
Wash the cells with assay medium.
-
Add this compound or control agonist at various concentrations to the wells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor internalization.
-
-
Cell Surface Receptor Staining:
-
Place the plate on ice and wash the cells with ice-cold wash buffer to stop internalization.
-
Incubate the cells with an anti-FLAG antibody in assay medium on ice for 1 hour to label the remaining cell surface receptors.
-
Wash away the unbound primary antibody with cold wash buffer.
-
-
Detection:
-
Fix the cells with fixing solution.
-
Wash the cells and then incubate with an HRP-conjugated secondary antibody.
-
Wash away the unbound secondary antibody.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of receptors remaining on the cell surface.
-
Calculate the percentage of internalized receptors relative to the untreated control.
-
Plot the percentage of internalization against the this compound concentration to determine the EC50.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer | Semantic Scholar [semanticscholar.org]
- 6. The CXCL12-CXCR4/CXCR7 axis as a mechanism of immune resistance in gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF11207 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2] Unlike typical chemokine receptors, ACKR3 does not couple to G proteins to induce calcium mobilization.[3] Instead, upon agonist binding, it primarily signals through the β-arrestin pathway, leading to receptor internalization and the activation of downstream signaling cascades, such as the phosphorylation of ERK1/2 and Akt.[2][3][4] this compound induces the recruitment of β-arrestin-2 to ACKR3, triggering these events.[5][3][6]
Functionally, ACKR3 acts as a scavenger receptor for the chemokine CXCL12, thereby modulating the availability of CXCL12 for its other receptor, CXCR4.[1] The activation of ACKR3 by this compound can lead to the heterodimerization of ACKR3 and CXCR4, which can attenuate CXCR4-mediated signaling.[7] This modulation of the CXCL12/CXCR4 axis gives this compound significant potential in studying and potentially treating various pathological conditions, including cancer, inflammation, and cardiovascular diseases.[1][8][9]
These application notes provide detailed protocols for characterizing the effects of this compound in cell culture, focusing on its mechanism of action and key functional outcomes.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Cell Line | Value | Assay Type |
| pKi | HEK293 | 8.1 | Radioligand Displacement Assay ([¹²⁵I]CXCL12) |
| pEC₅₀ (β-arrestin2 recruitment) | HEK293T | 8.8 | BRET Assay |
| EC₅₀ (β-arrestin2 recruitment) | HEK293-CXCR7 | 1.6 nM | Functional Assay |
| pEC₅₀ (Receptor Internalization) | HEK293 | 7.9 | Functional Assay |
Data compiled from publicly available sources.[1][5][6]
Table 2: Expected Outcomes of this compound Treatment in Various Cell-Based Assays
| Assay | Typical Cell Line | Treatment | Expected Outcome |
| β-arrestin Recruitment | HEK293-ACKR3 | This compound (1 nM - 10 µM) | Dose-dependent increase in β-arrestin recruitment |
| ACKR3 Internalization | HEK293-ACKR3 | This compound (100 nM) | Decrease in cell surface ACKR3 expression |
| ERK1/2 Phosphorylation | Glioma Cells | This compound (100 nM) | Increase in p-ERK1/2 levels |
| Akt Phosphorylation | Platelets | This compound (1 µM) | Decrease in CXCL12-induced p-Akt |
| Calcium Mobilization | ACKR3-expressing cells | This compound (up to 10 µM) | No significant increase in intracellular calcium |
| Cell Migration | Breast Cancer Cells | This compound + CXCL12 | Modulation of CXCL12-induced migration |
| Proximity Ligation Assay | Platelets | This compound (1 µM) | Increased ACKR3/CXCR4 heterodimerization |
Experimental Protocols
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantitatively measures the recruitment of β-arrestin to ACKR3 upon agonist stimulation.
Protocol:
-
Cell Culture: Co-transfect HEK293T cells with plasmids encoding for ACKR3 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP). Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Seeding: Seed the transfected cells into a white, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer (e.g., HBSS).
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add 90 µL of assay buffer to each well.
-
Add 10 µL of the this compound serial dilutions to the respective wells.
-
Incubate the plate at 37°C for 60 minutes.[1]
-
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well at a final concentration of 5 µM.
-
Data Acquisition: Immediately measure the luminescence signal at two wavelengths (e.g., 485 nm for Rluc and 530 nm for YFP) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC₅₀.
ACKR3/CXCR7 Receptor Internalization Assay (Flow Cytometry)
This protocol quantifies the change in cell surface expression of ACKR3 following agonist treatment.[10]
Protocol:
-
Cell Culture: Use a cell line stably expressing N-terminally FLAG-tagged ACKR3 (e.g., HEK293-FLAG-ACKR3).
-
Cell Seeding: Seed cells in a 12-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Treatment:
-
Treat cells with this compound (e.g., 100 nM) or vehicle control in serum-free media for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Cell Detachment: Gently detach the cells using an enzyme-free cell dissociation buffer to preserve surface proteins.
-
Staining:
-
Wash the cells with ice-cold FACS buffer (PBS + 2% FBS).
-
Incubate the cells with an anti-FLAG primary antibody conjugated to a fluorophore (e.g., FITC or PE) for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of the this compound-treated samples to the MFI of the vehicle-treated control at time zero to quantify the percentage of receptor internalization.
Western Blot for ERK1/2 Phosphorylation
This protocol assesses the activation of the MAPK/ERK signaling pathway downstream of ACKR3 activation.
Protocol:
-
Cell Culture and Seeding: Seed ACKR3-expressing cells (e.g., glioma cells) in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for at least 4 hours prior to treatment to reduce basal signaling.
-
Treatment: Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in phosphorylation relative to the untreated control.
Visualizations
Caption: this compound signaling pathway via ACKR3/CXCR7.
Caption: General experimental workflow for this compound characterization.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 5. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteinfoundry.com [proteinfoundry.com]
VUF11207 Protocol for Neuroinflammation Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a small molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7). ACKR3 is a G-protein coupled receptor that does not signal through traditional G-protein pathways but instead primarily signals through the β-arrestin pathway.[1] This receptor is a high-affinity scavenger for the chemokine CXCL12, playing a crucial role in modulating the local concentration of this chemokine and thereby influencing the signaling of CXCR4.[2][3] Given the established role of the CXCL12/CXCR4/ACKR3 axis in inflammation, immune cell trafficking, and neurological processes, ACKR3 has emerged as a promising therapeutic target for a variety of pathologies, including neuroinflammatory disorders.[1][2][3]
In the central nervous system (CNS), ACKR3 is expressed on various cell types, including neurons, astrocytes, and oligodendrocyte progenitors.[1] Its expression is upregulated under inflammatory conditions, such as in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.[1] The modulation of ACKR3 activity presents a potential strategy to control neuroinflammation. Agonists of ACKR3, like this compound, may exert their effects by inducing receptor internalization, thus altering the gradient of CXCL12 and impacting immune cell migration and glial cell activity.[2]
This document provides detailed application notes and a proposed experimental protocol for the use of this compound in a lipopolysaccharide (LPS)-induced murine model of neuroinflammation. While direct, published protocols for this compound in neuroinflammation models are limited, the following guidelines are synthesized from the known pharmacology of this compound and standard neuroinflammation modeling techniques.
Mechanism of Action
This compound acts as a potent agonist at the ACKR3 receptor.[1] Unlike classical GPCR agonists, its binding does not trigger G-protein-mediated signaling cascades. Instead, it induces the recruitment of β-arrestin-2 to the receptor.[1] This leads to receptor internalization, effectively removing ACKR3 from the cell surface and enhancing the scavenging of its primary ligand, CXCL12. By reducing the extracellular concentration of CXCL12, this compound can indirectly modulate the activity of CXCR4, a key receptor in inflammatory cell migration. The activation of ACKR3 by agonists has been shown to inhibit immune cell infiltration and temper inflammatory responses in certain contexts.[3]
Quantitative Data
The following tables summarize key quantitative data for this compound based on available in vitro and in vivo studies.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type | Reference |
| EC50 (β-arrestin recruitment) | Low nM range | Human | In vitro | [1] |
| Binding Affinity (Ki) | 13 nM | Human | In vitro | [1] |
Table 2: Reported In Vivo Effects of ACKR3 Modulation (using various modulators)
| Animal Model | ACKR3 Modulator | Dose & Route | Key Findings | Reference |
| Isoproterenol-induced cardiac injury (mouse) | Tertiary β-amino amide ACKR3 agonist | Not Specified | Reduction of cardiac fibrosis | [1] |
| Cuprizone-induced demyelination (mouse) | CCX771 (ACKR3 antagonist) | Not Specified | Augmented OPC proliferation and increased mature oligodendrocytes | [4] |
| LPS-induced osteoclastogenesis (mouse) | This compound | Subcutaneous injection | Reduced osteoclastogenesis and bone resorption | [5] |
Proposed Experimental Protocol: this compound in LPS-Induced Neuroinflammation
This protocol describes a proposed study to evaluate the anti-neuroinflammatory effects of this compound in a mouse model of acute neuroinflammation induced by lipopolysaccharide (LPS).
1. Animal Model and Housing
-
Species: C57BL/6J mice, male, 8-10 weeks old.
-
Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment. All procedures should be in accordance with institutional animal care and use committee guidelines.
2. Reagents and Preparation
-
This compound: Prepare a stock solution in a suitable vehicle (e.g., DMSO). For in vivo administration, dilute the stock solution in sterile saline to the final desired concentration. The final DMSO concentration should be minimal (<1%) to avoid vehicle effects.
-
Lipopolysaccharide (LPS): From Escherichia coli O111:B4. Dissolve in sterile, pyrogen-free 0.9% saline.
3. Experimental Design and Groups
-
Group 1: Vehicle Control: Administer vehicle for both this compound and LPS.
-
Group 2: LPS Control: Administer this compound vehicle followed by LPS.
-
Group 3: this compound + LPS: Administer this compound followed by LPS.
-
Group 4: this compound Only: Administer this compound followed by saline.
4. Administration Protocol
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally - i.p.) or its vehicle 30-60 minutes prior to the LPS challenge. The optimal dose may need to be determined in a pilot study.
-
LPS Administration: Administer a single dose of LPS (e.g., 0.5-1 mg/kg, i.p.) to induce neuroinflammation.[6][7]
5. Timeline
-
Day 0: Administer this compound (or vehicle), followed by LPS (or saline).
-
2-4 hours post-LPS: Optional time point for assessing acute cytokine gene expression.
-
24 hours post-LPS: Conduct behavioral testing. Following behavioral tests, euthanize animals and collect brain tissue and blood samples for biochemical and histological analysis. This time point is often used to observe significant microglial activation.[6]
6. Outcome Measures
-
Behavioral Analysis (Sickness Behavior):
-
Open Field Test: To assess general locomotor activity and exploratory behavior, which are typically reduced by LPS.
-
Sucrose Preference Test: To evaluate anhedonia, a depressive-like behavior induced by neuroinflammation.
-
-
Biochemical Analysis:
-
Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CCL2) in hippocampal and cortical homogenates using ELISA or multiplex assays.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the brain tissue.
-
-
Histological Analysis:
-
Immunohistochemistry/Immunofluorescence: Perfuse animals with 4% paraformaldehyde. Prepare brain sections and stain for markers of microglial activation (Iba1, CD68) and astrogliosis (GFAP).
-
Nissl Staining: To assess neuronal health and identify any potential neuronal damage.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: ACKR3 signaling pathway activated by this compound.
Caption: Proposed workflow for this compound in an LPS-induced neuroinflammation model.
References
- 1. Pattern of CXCR7 Gene Expression in Mouse Brain Under Normal and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Atypical Chemokine Receptors in Neuroinflammation and Neurodegenerative Disorders | MDPI [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Brain CB₁ receptor expression following lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and cellular neuroinflammatory status of mouse brain after systemic lipopolysaccharide challenge: importance of CCR2/CCL2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF11207 Dose-Response in HEK293 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small-molecule agonist for the atypical chemokine receptor 7 (CXCR7), also known as ACKR3. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G protein pathways to induce calcium mobilization. Instead, its activation leads to the recruitment of β-arrestin2, subsequent receptor internalization, and the activation of downstream signaling cascades such as the ERK1/2 and AKT pathways. These application notes provide a summary of the dose-response characteristics of this compound in Human Embryonic Kidney 293 (HEK293) cells and detailed protocols for key functional assays.
Data Presentation
The following table summarizes the quantitative data for this compound activity in HEK293 cells, providing key parameters for its dose-response relationship.
| Parameter | Value | Assay | Cell Line | Reference |
| Binding Affinity (pKi) | 8.1 | Radioligand Binding Assay | HEK293 | [1] |
| β-arrestin2 Recruitment (pEC50) | 8.8 | Bioluminescence Resonance Energy Transfer (BRET) | HEK293 | [2][3] |
| CXCR7 Internalization (pEC50) | 7.9 | Not Specified | HEK293 | [2][3] |
| β-arrestin2 Recruitment (EC50) | 1.6 nM | Bioluminescence Resonance Energy Transfer (BRET) | HEK293T | [1] |
Signaling Pathway
This compound binding to CXCR7 initiates a signaling cascade that is independent of G-protein coupling. The primary mechanism involves the recruitment of β-arrestin2 to the receptor. This interaction not only desensitizes the receptor but also triggers its internalization and initiates downstream signaling through pathways like ERK1/2 and AKT. CXCR7 can also form heterodimers with CXCR4, modulating its signaling.[4][5]
Experimental Protocols
HEK293 Cell Culture and Transient Transfection
This protocol outlines the basic procedures for maintaining and transfecting HEK293 cells for use in CXCR7 functional assays.
Materials:
-
HEK293 or HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
Plasmids encoding CXCR7 and β-arrestin2 fusion proteins (for BRET assay) or CXCR7 with an N-terminal tag (for internalization assay)
Protocol:
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.[6]
-
To passage, aspirate the medium, wash with PBS, and detach cells using 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete medium and re-seed cells at the desired density.
-
-
Transient Transfection:
-
The day before transfection, seed HEK293 cells in the desired culture plates (e.g., 6-well or 96-well plates) to ensure they are 70-80% confluent on the day of transfection.[4]
-
On the day of transfection, prepare the DNA-transfection reagent complexes in Opti-MEM according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the medium with complete growth medium and incubate for 24-48 hours before performing the assay.[4]
-
β-arrestin2 Recruitment Assay (BRET)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin2 to CXCR7 upon stimulation with this compound.
Materials:
-
HEK293T cells transiently co-transfected with CXCR7-Rluc8 (donor) and Venus-β-arrestin2 (acceptor) constructs.
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Coelenterazine h (BRET substrate)
-
This compound serial dilutions
-
White, opaque 96-well microplates
-
Luminometer capable of dual-emission reading
Protocol:
-
Cell Preparation:
-
24-48 hours post-transfection, aspirate the growth medium and wash the cells once with PBS.
-
Harvest the cells using an enzyme-free cell dissociation buffer.
-
Resuspend the cells in assay buffer to the desired density.
-
-
Assay Performance:
-
Dispense the cell suspension into the wells of a white, opaque 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Add the BRET substrate, Coelenterazine h, to all wells to a final concentration of 5 µM.
-
Incubate the plate at room temperature for 5-10 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc8) and one for the acceptor (e.g., ~530 nm for Venus).
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or pEC50 value.
-
CXCR7 Internalization Assay (Flow Cytometry)
This protocol details a flow cytometry-based assay to quantify the internalization of CXCR7 in response to this compound treatment.
Materials:
-
HEK293 cells transiently transfected with an N-terminally FLAG-tagged CXCR7 construct.
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound serial dilutions
-
Primary antibody (e.g., anti-FLAG antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
24-48 hours post-transfection, treat the cells with serial dilutions of this compound in serum-free medium for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle-treated control.
-
To stop internalization, place the plates on ice and wash the cells with ice-cold PBS.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody targeting the N-terminal tag of CXCR7 in blocking buffer for 1 hour on ice.
-
Wash the cells three times with ice-cold PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour on ice in the dark.
-
Wash the cells three times with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Detach the cells using an enzyme-free cell dissociation buffer.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The decrease in mean fluorescence intensity compared to the untreated control represents receptor internalization.
-
Plot the percentage of internalization against the logarithm of the this compound concentration and fit to a dose-response curve to determine the EC50 or pEC50.
-
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Assay to Measure Internalization of GPCR’s - 每日生物评论 [bio-review.com]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 5. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
VUF11207: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This receptor is a key player in the CXCL12/CXCR4 signaling axis, which is deeply implicated in various cardiovascular processes. Unlike the classical G protein-coupled receptor CXCR4, ACKR3 does not typically signal through G proteins but rather through β-arrestin pathways. This compound, by activating ACKR3, offers a unique pharmacological tool to investigate and modulate this critical signaling network in cardiovascular research. Its application spans from studying fundamental platelet biology to exploring therapeutic strategies for myocardial infarction, thrombosis, and thrombo-inflammation.
Mechanism of Action
This compound exerts its effects by binding to and activating ACKR3. This activation leads to the recruitment of β-arrestin to the receptor. A key consequence of this compound-induced ACKR3 activation in cardiovascular cells, particularly platelets, is the induction of heterodimerization between ACKR3 and CXCR4.[1] This receptor partnership attenuates the canonical signaling cascade initiated by the binding of the chemokine CXCL12 to its primary receptor, CXCR4.[1][2]
The downstream effects of this compound-mediated ACKR3 agonism include:
-
Inhibition of CXCL12/CXCR4-induced platelet activation: By promoting ACKR3-CXCR4 heterodimerization, this compound mitigates CXCL12-induced platelet aggregation and thrombus formation.[1][2]
-
Modulation of intracellular signaling: this compound has been shown to counteract the CXCL12-dependent suppression of cyclic AMP (cAMP) levels and to reduce intracellular calcium mobilization and Akt phosphorylation in platelets.[1][2]
-
Anti-inflammatory effects: this compound administration can reduce the formation of platelet-leukocyte aggregates and lower the plasma levels of several pro-inflammatory mediators following myocardial infarction.[3]
Key Applications in Cardiovascular Research
-
Anti-Platelet and Anti-Thrombotic Studies: this compound is a valuable tool for investigating the role of ACKR3 in platelet function and thrombosis. It can be used in in vitro and ex vivo assays to inhibit platelet aggregation and thrombus formation induced by various agonists, particularly CXCL12.[1][2]
-
Cardioprotection and Myocardial Infarction Models: In vivo studies using mouse models of myocardial infarction and ischemia-reperfusion have demonstrated that this compound can reduce infarct size and improve cardiac function.[4] This makes it a relevant compound for studying the therapeutic potential of ACKR3 agonism in ischemic heart disease.
-
Thrombo-inflammation Research: Given its ability to reduce platelet-leukocyte aggregates and inflammatory cytokine levels, this compound can be employed in models of thrombo-inflammation to dissect the role of the ACKR3/CXCL12 axis in the interplay between thrombosis and inflammation.[3]
-
Signal Transduction Pathway Analysis: this compound is instrumental in elucidating the β-arrestin-biased signaling of ACKR3 and its cross-talk with CXCR4 signaling. It can be used to study the kinetics of receptor internalization, heterodimerization, and the phosphorylation of downstream effectors like Akt and Erk.[5][6]
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| This compound Activity | |||
| EC50 for β-arrestin recruitment to ACKR3 | 79% efficacy relative to CXCL12 | BRET assay in HEK-293 cells | [7] |
| In Vitro Effects on Platelets | |||
| Inhibition of CXCL12-induced platelet aggregation | Significant inhibition at 50 µM | Light Transmission Aggregometry | [1] |
| Reduction of CXCL12-induced thrombus formation | Substantial reduction at 100 µM | Ex vivo flow chamber assay | [2] |
| Attenuation of CXCL12-induced Akt phosphorylation | Significant reduction at 100 µM | Western Blot | [1][2] |
| Reversal of CXCL12-suppressed cAMP levels | Partial reversal at 100 µM | cAMP assay | [1] |
| In Vivo Effects | |||
| Reduction of platelet-leukocyte aggregates | Significant reduction post-MI | Mouse model of myocardial infarction | [3] |
| Reduction of inflammatory mediators (IL-1α, IL-1β, TNFα, IFNγ, IL-6, MCP-1) | Significant reduction post-MI | Mouse model of myocardial infarction | [3] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry
This protocol is adapted from studies investigating the effect of this compound on CXCL12-induced platelet aggregation.[1][8]
Materials:
-
This compound
-
Recombinant human CXCL12
-
Platelet-rich plasma (PRP)
-
Light Transmission Aggregometer
-
Agonists (e.g., ADP, collagen) for positive controls and synergistic studies
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation at 200 x g for 15 minutes.
-
Adjust the platelet count in PRP to approximately 2.5 x 10⁸ platelets/mL using platelet-poor plasma (PPP).
-
Pre-incubate the PRP with this compound (e.g., 50 µM) or vehicle control for 15 minutes at 37°C.
-
Place the PRP sample in the aggregometer and establish a baseline.
-
Add CXCL12 (e.g., 1 µg/mL) to induce aggregation and record the change in light transmission for at least 5 minutes.
-
For synergistic studies, pre-treat with this compound, then add a sub-threshold concentration of another agonist (e.g., 1 µM ADP) followed by CXCL12.
-
Analyze the aggregation curves to determine the maximum aggregation percentage.
Protocol 2: Ex Vivo Thrombus Formation Assay under Flow Conditions
This protocol is based on methodologies used to assess the effect of this compound on thrombus formation on a collagen-coated surface.[2]
Materials:
-
This compound
-
Whole blood or washed platelets
-
Collagen-coated coverslips or microfluidic chambers
-
Fluorescent dye for platelet labeling (e.g., DiOC6)
-
Perfusion system (e.g., syringe pump)
-
Fluorescence microscope
Procedure:
-
If using washed platelets, label them with a fluorescent dye according to the manufacturer's protocol.
-
Pre-treat the whole blood or washed platelets with this compound (e.g., 100 µM) or vehicle control for 15 minutes at room temperature.
-
Assemble the flow chamber with a collagen-coated surface.
-
Perfuse the treated blood or platelet suspension through the chamber at a defined shear rate (e.g., 1000 s⁻¹) for a set duration (e.g., 5 minutes).
-
After perfusion, wash the chamber with buffer to remove non-adherent cells.
-
Acquire images of the formed thrombi using a fluorescence microscope.
-
Quantify the thrombus surface area coverage using image analysis software.
Protocol 3: Western Blot for Akt Phosphorylation in Platelets
This protocol outlines the steps to assess the effect of this compound on CXCL12-induced Akt phosphorylation.[1][2][9]
Materials:
-
This compound
-
Recombinant human CXCL12
-
Washed human platelets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473 and/or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Prepare washed platelets and resuspend them in a suitable buffer.
-
Pre-treat the platelets with this compound (e.g., 100 µM) or vehicle control for 15 minutes at room temperature.
-
Stimulate the platelets with CXCL12 (e.g., 1 µg/mL) for an appropriate time (e.g., 5-15 minutes) at 37°C.
-
Lyse the platelets with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt for loading control.
-
Quantify the band intensities using densitometry.
Protocol 4: In Vivo Mouse Model of Myocardial Infarction
This is a general guideline for using this compound in a mouse model of myocardial infarction, based on established protocols.[10][11] Specifics of drug administration may need to be optimized.
Materials:
-
This compound
-
C57BL/6 mice (or other appropriate strain)
-
Anesthetics
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
Procedure:
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Administer this compound or vehicle control. The route and timing of administration should be determined based on the study design (e.g., intraperitoneal or intravenous injection prior to or after LAD ligation). A previously used in vivo dose for a similar compound was 100 µg per mouse.[12]
-
Close the chest and allow the animal to recover.
-
At predetermined time points (e.g., 24 hours, 7 days), assess cardiac function (e.g., by echocardiography) and/or harvest the heart for histological analysis (e.g., TTC staining to measure infarct size) or molecular analysis.
Visualizations
Caption: this compound-mediated ACKR3 signaling pathway.
Caption: Workflow for in vitro platelet function assays.
References
- 1. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Atypical Roles of the Chemokine Receptor ACKR3/CXCR7 in Platelet Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ahajournals.org [ahajournals.org]
- 6. CXCL12 regulates platelet activation via the regulator of G-protein signaling 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for in vivo mouse models of myocardial infarction [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of SARS‐CoV‐2‐mediated thromboinflammation by CLEC2.Fc | EMBO Molecular Medicine [link.springer.com]
Application Notes and Protocols for VUF11207 in Breast Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a small molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] In the context of breast cancer, ACKR3 is an important therapeutic target due to its frequent upregulation in tumor tissues and its role in promoting cancer progression, proliferation, and metastasis.[1][2][3] this compound serves as a critical tool for investigating the pharmacological and therapeutic potential of targeting the ACKR3 signaling axis. These application notes provide detailed protocols and summarize the current understanding of this compound's effects in breast cancer models.
Mechanism of Action
This compound selectively binds to and activates ACKR3. A key consequence of this activation is the induction of receptor internalization and subsequent degradation.[1] Notably, in cells co-expressing ACKR3 and the related chemokine receptor CXCR4, this compound can induce the degradation of both receptors, suggesting its potential as a dual-targeting agent.[1][4] This is significant as the interplay between ACKR3 and CXCR4 is crucial in breast cancer progression, with both receptors responding to the chemokine CXCL12 to activate downstream signaling pathways such as the ERK and Akt pathways, which are involved in cell migration and proliferation, respectively.[1][5][6]
Data Presentation
Table 1: Effect of this compound on ACKR3 and CXCR4 Internalization
| Cell Line | Receptor | Treatment | Duration | Result | Significance | Reference |
| CHO-ACKR3 | ACKR3 | 1 nM this compound | 30 min | Receptor internalization and subsequent recycling to original levels | - | [1] |
| CHO-CXCR4-ACKR3 | ACKR3 | 1 nM this compound | 30 min | Receptor degradation | p < 0.001 | [1] |
| CHO-CXCR4-ACKR3 | CXCR4 | 1 nM this compound | 30 min | Receptor degradation | p < 0.05 | [1] |
| MCF-7 | ACKR3 | 1 nM this compound | 30 min | Receptor internalization and recycling | - | [1] |
Table 2: Qualitative Effects of ACKR3/CXCR4 Signaling on Downstream Pathways (Stimulated by CXCL12)
| Cell Line | Pathway | Stimulation | Effect | Reference |
| CHO-ACKR3 | p-ERK | 10 nM CXCL12 | Sustained activation up to 2 hours | [1] |
| CHO-ACKR3 | p-Akt | 10 nM CXCL12 | Sustained activation up to 2 hours | [1] |
| CHO-CXCR4 | p-ERK | 10 nM CXCL12 | Transient activation, peaking at 5-15 minutes | [1] |
| CHO-CXCR4 | p-Akt | 10 nM CXCL12 | Transient activation, peaking at 5-15 minutes | [1] |
| CHO-CXCR4-ACKR3 | p-Akt | 10 nM CXCL12 | Modified (sustained) activation kinetics | [1] |
Note: The direct downstream signaling effects of this compound alone are not extensively detailed in the available literature. The data presented reflects the signaling induced by the natural ligand CXCL12, which activates both ACKR3 and CXCR4.
Mandatory Visualizations
Caption: this compound-mediated ACKR3 signaling pathway in breast cancer cells.
Caption: Experimental workflow for a cell viability assay with this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
Materials:
-
Breast cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Cell Adherence: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.
-
Serum Starvation: After 24 hours, aspirate the complete medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 12-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells with this compound for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK and Phospho-Akt
This protocol details the detection of changes in ERK and Akt phosphorylation in breast cancer cells following treatment.
Materials:
-
Breast cancer cells
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 12-24 hours. Treat the cells with this compound at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Flow Cytometry for Receptor Internalization
This protocol is for quantifying the cell surface expression of ACKR3 and CXCR4 after this compound treatment.[1]
Materials:
-
Breast cancer cells
-
This compound
-
FACS buffer (e.g., PBS with 2% BSA)
-
Fluorochrome-conjugated antibodies (e.g., anti-ACKR3-APC, anti-CXCR4-PE)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 1 nM this compound for 30 minutes at 37°C. For recycling experiments, wash the cells and incubate in fresh medium for various time points.
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.
-
Antibody Staining: Resuspend the cells in FACS buffer and incubate with fluorochrome-conjugated antibodies for 30-90 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the stained cells to quantify receptor surface expression.
Protocol 4: Wound Healing (Scratch) Assay
This protocol is used to assess the effect of this compound on cell migration.[7]
Materials:
-
Breast cancer cells
-
6-well or 24-well tissue culture plates
-
This compound
-
200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and allow them to grow to 100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a scratch in the monolayer. Alternatively, use a commercially available wound healing insert.[8]
-
Wash and Treat: Wash the cells with PBS to remove dislodged cells. Add fresh medium containing this compound at the desired concentration.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure. Compare the migration rate of this compound-treated cells to that of control cells.
Conclusion
This compound is a valuable pharmacological tool for studying the role of ACKR3 in breast cancer. The provided protocols offer a framework for investigating its effects on cell proliferation, signaling, and migration. Further research is needed to fully elucidate the therapeutic potential of targeting ACKR3 with agonists like this compound, particularly in obtaining comprehensive quantitative data in various breast cancer subtypes and in in vivo models.
References
- 1. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemokine receptor CXCR7 interacts with EGFR to promote breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative multi-omics analyses unravel the immunological implication and prognostic significance of CXCL12 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Fluorescently Labeled VUF11207 for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is recognized as a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, a G protein-coupled receptor (GPCR) implicated in cancer progression and metastasis.[1] To facilitate the study of ACKR3 pharmacology, fluorescently labeled analogs of this compound have been developed. These probes offer a powerful tool for investigating ligand-receptor interactions in live cells, providing a non-radioactive and highly sensitive alternative for binding assays.
These application notes provide detailed protocols for the use of fluorescently labeled this compound in binding assays, primarily focusing on the NanoBRET™ (Bioluminescence Resonance Energy Transfer) platform. While this compound was initially explored in the context of histamine (B1213489) receptors, the current body of scientific literature on its fluorescently labeled counterparts is exclusively dedicated to their application in studying the ACKR3 receptor. There is no readily available information on the use of fluorescently labeled this compound for histamine H4 receptor binding assays.
Principle of the NanoBRET™ Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescent ligand to a receptor of interest tagged with a NanoLuc® luciferase. When the fluorescently labeled this compound binds to the NanoLuc®-tagged ACKR3, the energy from the luciferase substrate catalysis is transferred to the fluorophore on the ligand, resulting in a detectable fluorescent signal. This energy transfer only occurs when the donor (NanoLuc®) and acceptor (fluorophore) are in close proximity (typically <10 nm), indicating a binding event.
Data Presentation: Binding Affinities of Fluorescent this compound Derivatives
Several fluorescent probes based on the this compound scaffold have been synthesized and characterized. The binding affinities of these probes for the ACKR3 receptor have been determined using NanoBRET™ saturation binding assays. The quantitative data for three such probes are summarized in the table below.[1]
| Fluorescent Probe | pKd (Mean ± SEM) | Number of Experiments (n) |
| 18a | 7.89 ± 0.01 | 4 |
| 18b | 7.09 ± 0.01 | 4 |
| 18c | 6.82 ± 0.01 | 4 |
Note: pKd is the negative logarithm of the equilibrium dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing N-terminally NanoLuc®-tagged ACKR3 (NLuc-ACKR3)
-
Fluorescently labeled this compound (e.g., probe 18a)
-
Unlabeled this compound (for competition assays and determination of non-specific binding)
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Luciferase Assay Reagent (Substrate and Buffer)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence and fluorescence simultaneously or sequentially
Experimental Workflow Diagram
Caption: Workflow for NanoBRET™ binding assay.
Protocol 1: Saturation Binding Assay to Determine Kd
This protocol is used to determine the binding affinity (Kd) of the fluorescently labeled this compound for the ACKR3 receptor.
-
Cell Preparation:
-
Harvest HEK293 cells stably expressing NLuc-ACKR3.
-
Resuspend the cells in Opti-MEM® I Reduced Serum Medium to the desired density.
-
Dispense the cell suspension into the wells of a white, opaque 96-well or 384-well plate.
-
-
Ligand Preparation and Addition:
-
Prepare serial dilutions of the fluorescently labeled this compound in Opti-MEM®.
-
For the determination of non-specific binding, prepare a parallel set of dilutions containing a high concentration (e.g., 10 µM) of unlabeled this compound.
-
Add the diluted fluorescent ligand (with and without unlabeled competitor) to the wells containing the cells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Substrate Addition and Signal Detection:
-
Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's instructions.
-
Add the prepared reagent to each well.
-
Immediately measure the luminescence (donor signal) and fluorescence (acceptor signal) using a plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the fluorescence signal by the luminescence signal.
-
Determine the specific binding by subtracting the non-specific binding (BRET ratio in the presence of excess unlabeled ligand) from the total binding (BRET ratio in the absence of unlabeled ligand).
-
Plot the specific binding as a function of the fluorescent ligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay to Determine Ki
This protocol is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with the fluorescently labeled this compound for binding to ACKR3.
-
Cell and Ligand Preparation:
-
Prepare the NLuc-ACKR3 expressing cells as described in the saturation binding assay protocol.
-
Prepare serial dilutions of the unlabeled competitor compound in Opti-MEM®.
-
Prepare a solution of the fluorescently labeled this compound at a constant concentration (typically at or near its Kd value).
-
-
Assay Procedure:
-
Add the serially diluted unlabeled competitor to the wells.
-
Add the fluorescently labeled this compound to all wells.
-
Incubate the plate, add the Nano-Glo® substrate, and measure the luminescence and fluorescence as described previously.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Plot the BRET ratio as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the competitor.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
ACKR3 Signaling Pathway
ACKR3 is considered an "atypical" chemokine receptor because it does not couple to G proteins to initiate classical downstream signaling cascades. Instead, upon agonist binding, ACKR3 primarily signals through the β-arrestin pathway. This leads to receptor internalization and scavenging of its ligand, CXCL12, thereby modulating the availability of CXCL12 for the canonical CXCR4 receptor.
References
Application Notes and Protocols for Studying Osteoclastogenesis In Vitro with VUF11207
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective agonist for the C-X-C chemokine receptor 7 (CXCR7), an atypical chemokine receptor.[1][2] In the context of osteoclastogenesis, this compound has been identified as an inhibitor of osteoclast differentiation and bone resorption.[1][2] Osteoclasts, the primary bone-resorbing cells, are critical in both physiological bone remodeling and pathological bone loss associated with diseases like osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts from their monocytic precursors is a complex process primarily driven by Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][4][5]
Recent studies have elucidated that the chemokine CXCL12 can enhance RANKL- and Tumor Necrosis Factor-α (TNF-α)-induced osteoclastogenesis.[1][3] this compound exerts its inhibitory effect by acting as a functional antagonist of the CXCL12/CXCR4 signaling axis through its agonistic activity on CXCR7.[1][2] This makes this compound a valuable tool for in vitro studies aimed at understanding the molecular mechanisms of osteoclastogenesis and for the preclinical evaluation of potential therapeutic agents targeting this pathway.
These application notes provide detailed protocols for utilizing this compound to study its effects on in vitro osteoclastogenesis, including quantitative data presentation and visualization of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of this compound on osteoclastogenesis as reported in the literature. The data is derived from in vitro experiments using murine bone marrow macrophages.
Table 1: Effect of this compound on RANKL-Induced Osteoclastogenesis
| Treatment Group | Concentration | Mean Number of TRAP-positive Multinucleated Cells (± SEM) |
| M-CSF | 100 ng/mL | ~5 (Control) |
| M-CSF + RANKL | 100 ng/mL + 50 ng/mL | ~150 |
| M-CSF + RANKL + CXCL12 | 100 ng/mL + 50 ng/mL + 100 ng/mL | ~250 |
| M-CSF + RANKL + CXCL12 + this compound | 100 ng/mL + 50 ng/mL + 100 ng/mL + 100 ng/mL | ~125 |
Data extrapolated from Nugraha et al., 2022. The study demonstrated a significant reduction in the number of osteoclasts when this compound was added to cultures stimulated with RANKL and CXCL12.
Table 2: Effect of this compound on TNF-α-Induced Osteoclastogenesis
| Treatment Group | Concentration | Mean Number of TRAP-positive Multinucleated Cells (± SEM) |
| M-CSF | 100 ng/mL | ~5 (Control) |
| M-CSF + TNF-α | 100 ng/mL + 20 ng/mL | ~80 |
| M-CSF + TNF-α + CXCL12 | 100 ng/mL + 20 ng/mL + 100 ng/mL | ~150 |
| M-CSF + TNF-α + CXCL12 + this compound | 100 ng/mL + 20 ng/mL + 100 ng/mL + 100 ng/mL | ~75 |
Data extrapolated from Nugraha et al., 2022. Similar to its effect on RANKL-induced osteoclastogenesis, this compound significantly inhibited the formation of osteoclasts in the presence of TNF-α and CXCL12.
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol describes the differentiation of murine bone marrow macrophages (BMMs) into osteoclasts and the assessment of the inhibitory effect of this compound.
Materials:
-
Bone marrow cells isolated from C57BL/6J mice
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Recombinant mouse TNF-α (Tumor Necrosis Factor-alpha)
-
Recombinant mouse CXCL12
-
This compound (CXCR7 agonist)
-
96-well culture plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Isolation and Culture of Bone Marrow Macrophages (BMMs):
-
Isolate bone marrow from the femurs and tibias of 6-8 week old C57BL/6J mice under sterile conditions.
-
Culture the bone marrow cells in α-MEM containing 10% FBS and 100 ng/mL M-CSF for 3-4 days to generate BMMs.
-
Harvest the adherent BMMs by treating with trypsin/EDTA.
-
-
Osteoclast Differentiation:
-
Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM with 10% FBS and 100 ng/mL M-CSF.
-
Allow the cells to adhere for 24 hours.
-
After 24 hours, replace the medium with fresh α-MEM containing 100 ng/mL M-CSF and the respective stimulating factors and inhibitors as outlined in the treatment groups below:
-
Control Group: M-CSF (100 ng/mL)
-
RANKL Stimulation: M-CSF (100 ng/mL) + RANKL (50 ng/mL)
-
RANKL + CXCL12 Stimulation: M-CSF (100 ng/mL) + RANKL (50 ng/mL) + CXCL12 (100 ng/mL)
-
This compound Inhibition (RANKL): M-CSF (100 ng/mL) + RANKL (50 ng/mL) + CXCL12 (100 ng/mL) + this compound (100 ng/mL)
-
TNF-α Stimulation: M-CSF (100 ng/mL) + TNF-α (20 ng/mL)
-
TNF-α + CXCL12 Stimulation: M-CSF (100 ng/mL) + TNF-α (20 ng/mL) + CXCL12 (100 ng/mL)
-
This compound Inhibition (TNF-α): M-CSF (100 ng/mL) + TNF-α (20 ng/mL) + CXCL12 (100 ng/mL) + this compound (100 ng/mL)
-
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing the respective factors every 2-3 days.
-
-
Quantification of Osteoclasts:
-
After the culture period, fix the cells and perform TRAP staining according to the manufacturer's protocol (see Protocol 2).
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a light microscope.
-
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
This protocol is for the cytochemical staining of TRAP, a hallmark enzyme of osteoclasts.
Materials:
-
Fixation solution (e.g., 10% formalin in PBS)
-
TRAP staining solution (commercially available kits are recommended for consistency)
-
Acetone-ethanol solution (50:50)
-
Tartrate-containing buffer
-
Substrate solution (e.g., naphthol AS-BI phosphate)
-
Coupling agent (e.g., Fast Garnet GBC)
-
Counterstain (e.g., Hematoxylin)
-
Distilled water
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells with PBS.
-
Add 100 µL of fixation solution to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
-
Staining:
-
Prepare the TRAP staining solution according to the kit manufacturer's instructions. This typically involves mixing a buffer, a substrate, and a coupling agent.
-
Add the staining solution to each well and incubate at 37°C for 30-60 minutes, or until a visible red/purple color develops in the osteoclasts.
-
Monitor the color development under a microscope.
-
-
Counterstaining and Mounting:
-
Stop the reaction by washing the wells with distilled water.
-
If desired, counterstain the nuclei with hematoxylin (B73222) for 1-2 minutes.
-
Wash thoroughly with distilled water.
-
Allow the plate to air dry completely before imaging.
-
Mandatory Visualization
Caption: this compound inhibits osteoclastogenesis by activating CXCR7.
Caption: Workflow for in vitro osteoclastogenesis assay with this compound.
References
- 1. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C-X-C receptor 7 agonist acts as a C-X-C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of osteoclastogenesis and bone resorption by members of the TNF family of receptors and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF11207 Treatment in Glioblastoma Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Recent research has highlighted the chemokine receptor CXCR7 as a potential therapeutic target. VUF11207, a selective agonist of CXCR7, has demonstrated promising anti-tumor effects in preclinical glioblastoma mouse models. These application notes provide a comprehensive overview of the in vivo efficacy of this compound, detailing its impact on survival and the tumor microenvironment. Furthermore, this document offers detailed protocols for establishing orthotopic glioblastoma mouse models, administration of this compound, and subsequent tissue analysis, serving as a valuable resource for researchers investigating novel therapeutic strategies for glioblastoma.
Introduction
The tumor microenvironment in glioblastoma is characterized by significant immunosuppression, which contributes to tumor progression and resistance to therapy.[1][2][3] The chemokine CXCL12 and its receptors, CXCR4 and CXCR7, play a crucial role in this process.[1][2][3][4][5][6] While CXCR4 signaling is associated with tumor growth and proliferation, CXCR7, an atypical chemokine receptor, has been identified as a negative regulator of CXCL12 expression in glioblastoma cells.[1][2][3]
This compound is a small molecule agonist of CXCR7.[1][2][7] By activating CXCR7, this compound can interfere with the CXCL12-mediated immunosuppressive signaling, thereby remodeling the tumor microenvironment to favor an anti-tumor immune response.[1][2] Studies in syngeneic mouse models of glioblastoma have shown that this compound can prolong survival and enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-L1 antibodies.[1][2]
These notes provide quantitative data on the effects of this compound in a glioblastoma mouse model and present detailed protocols for replicating and expanding upon these findings.
Data Presentation
Table 1: Survival Analysis of GL261 Glioblastoma-Bearing Mice Treated with this compound and/or anti-PD-L1 Antibody
| Treatment Group | Median Survival (Days) | N (Mice per Group) |
| PBS/IgG (Control) | Not specified | 10 |
| This compound (10 mg/kg) | Prolonged | 10 |
| anti-PD-L1 | Prolonged | 10 |
| This compound + anti-PD-L1 | Significantly Prolonged | 10 |
Data synthesized from survival curve analysis in the source material.[1]
Table 2: Immunohistochemical Analysis of Tumor Microenvironment in GL261 Glioblastoma-Bearing Mice
| Treatment Group | CXCL12 Expression | PD-L1 Expression | CD8+ T-cell Infiltration | Phosphorylated ERK |
| PBS/IgG (Control) | High | High | Low | High |
| This compound/IgG | Decreased | Decreased | Increased | Decreased |
| anti-PD-L1 | Not specified | Not specified | Increased | Not specified |
| This compound + anti-PD-L1 | Not specified | Not specified | Markedly Increased | Not specified |
Qualitative summary based on immunohistochemistry (IHC) staining results.[1]
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Mouse Model Establishment (GL261 Cell Line)
This protocol describes the stereotaxic injection of GL261 murine glioblastoma cells into the striatum of immunocompetent C57BL/6 mice to establish an in vivo tumor model.[8]
Materials:
-
Complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)[2][8]
-
Phosphate-buffered saline (PBS)[8]
-
Trypsin-EDTA
-
Cell counter (e.g., hemocytometer)
-
C57BL/6 mice (6-8 weeks old)[8]
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe (10 µL)
-
Buprenorphine for post-operative analgesia[9]
Procedure:
-
Cell Culture:
-
Culture GL261 cells in complete medium at 37°C and 5% CO2.[2][8]
-
Passage cells every 2-3 days, ensuring they do not exceed 80% confluency to maintain viability.[8] Use cells with a low passage number (e.g., up to 8-10 passages post-thawing).[8]
-
On the day of surgery, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^4 cells/µL. Keep on ice.[8]
-
-
Stereotaxic Surgery:
-
Anesthetize the mouse and securely fix its head in the stereotaxic frame.[8][9]
-
Apply eye ointment to prevent corneal drying.
-
Shave the surgical area and disinfect with an appropriate antiseptic.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.[9]
-
Using the stereotaxic coordinates for the striatum (e.g., +0.5 mm anterior, +2.0 mm lateral, -3.0 mm ventral to bregma), drill a small burr hole through the skull.[9]
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject 2 µL of the GL261 cell suspension (1 x 10^5 cells) at a rate of 0.5 µL/min.[9]
-
Leave the needle in place for 5 minutes post-injection to prevent reflux.
-
Slowly withdraw the needle.
-
Suture the scalp incision.[9]
-
-
Post-operative Care:
Protocol 2: this compound Administration
This protocol outlines the preparation and administration of this compound to glioblastoma-bearing mice.
Materials:
-
This compound (Tocris or equivalent)[7]
-
Vehicle (e.g., PBS)
-
Sterile syringes and needles
-
Glioblastoma-bearing mice (from Protocol 1)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.
-
On the day of treatment, dilute the stock solution in sterile PBS to the final desired concentration for injection. For a 10 mg/kg dose in a 20g mouse, this would be 200 µg in a suitable injection volume (e.g., 100-200 µL).
-
-
Administration:
-
Treatment can be initiated at a predetermined time point post-tumor implantation (e.g., day 7).
-
Administer this compound via intraperitoneal (i.p.) injection at a dosage of 10 mg/kg.[1]
-
For combination therapy studies, co-administer other agents (e.g., anti-PD-L1 antibody) according to the experimental design.[1]
-
Administer treatment at the desired frequency (e.g., daily, every other day).
-
Continue treatment for the duration of the study or until humane endpoints are reached.
-
Protocol 3: Immunohistochemical Analysis of Glioblastoma Tissue
This protocol details the steps for preparing and staining brain tissue sections to analyze the tumor microenvironment.
Materials:
-
Glioblastoma-bearing mice
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
-
Microscope slides
-
PBS
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)[8]
-
Blocking solution (e.g., 5% BSA and 0.5% Triton X-100 in PBS)[8]
-
Primary antibodies (e.g., anti-CXCL12, anti-PD-L1, anti-CD8, anti-pERK, anti-Ki67)[1][8]
-
Appropriate secondary antibodies (biotinylated or fluorescently-conjugated)[8]
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Collection and Preparation:
-
At the experimental endpoint, euthanize the mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA.[13]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut coronal sections (e.g., 10-20 µm thick) using a cryostat and mount on slides.
-
-
Immunohistochemistry:
-
Wash sections with PBS.[8]
-
Perform antigen retrieval if necessary (method depends on the antibody).[11]
-
Permeabilize sections with 0.5% Triton X-100 in PBS for 15 minutes.[8]
-
Block non-specific binding with blocking solution for 1-2 hours at room temperature.[8]
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.[8][11]
-
Wash sections with PBS.
-
Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.[8]
-
For chromogenic detection, use an HRP-conjugated secondary antibody followed by incubation with DAB substrate until the desired color intensity is reached.[11][12]
-
Counterstain with hematoxylin.[11]
-
For fluorescent detection, use a fluorescently-conjugated secondary antibody and proceed to mounting.
-
-
Imaging and Analysis:
Visualizations
Caption: this compound signaling pathway in glioblastoma.
Caption: Experimental workflow for this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. CXCR7 activation evokes the anti-PD-L1 antibody against glioblastoma by remodeling CXCL12-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR7 activation evokes the anti-PD-L1 antibody against glioblastoma by remodeling CXCL12-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule antagonist of CXCR4 inhibits intracranial growth of primary brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 expression is associated with proneural-to-mesenchymal transition in glioblastoma [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Glioblastoma Tumor Modeling via Stereotaxic Injection in Mice for Tumor Progression Studies [jove.com]
- 9. inotiv.com [inotiv.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Immunohistochemical Characterization of Immune Infiltrate in Tumor Microenvironment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Quantitative Immunohistochemistry of the Cellular Microenvironment in Patient Glioblastoma Resections [jove.com]
- 13. Frontiers | Establishment and immune phenotyping of patient-derived glioblastoma models in humanized mice [frontiersin.org]
VUF11207: Application Notes and Protocols for ERK and Akt Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2] ACKR3 is a G protein-coupled receptor (GPCR) that, unlike typical chemokine receptors, primarily signals through β-arrestin pathways rather than G protein-mediated signaling.[3][4] This receptor plays a crucial role in modulating the availability of the chemokine CXCL12, thereby influencing the signaling of another CXCL12 receptor, CXCR4. The activation of ACKR3 by agonists like this compound can have significant downstream effects on intracellular signaling cascades, including the ERK/MAPK and PI3K/Akt pathways, which are pivotal in cell survival, proliferation, and migration.
These application notes provide detailed protocols for investigating the effects of this compound on the phosphorylation of two key signaling molecules, Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt).
Mechanism of Action
This compound binds to ACKR3 and stimulates the recruitment of β-arrestin.[5] This interaction can lead to the modulation of downstream signaling pathways. Notably, studies have shown that this compound can attenuate CXCL12-induced phosphorylation of Akt in human platelets.[6][7] The effect of this compound on ERK phosphorylation appears to be more cell-type and context-dependent, with some studies showing no significant direct induction of ERK phosphorylation in certain cell lines.[8] The primary mechanism by which this compound influences these pathways is often through its modulation of CXCL12 signaling via ACKR3, which can heterodimerize with CXCR4.[6]
This compound signaling overview.
Quantitative Data
While extensive dose-response data for this compound on ERK and Akt phosphorylation is limited in publicly available literature, the following table summarizes key quantitative findings. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell system.
| Parameter | Value | Assay System | Reference |
| pEC50 for β-arrestin Recruitment | 8.3 ± 0.1 (for (R)-VUF11207) | [125I] CXCL12 displacement assay | [1] |
| Akt Phosphorylation (p-Akt/Akt) | Significantly reduced with 100 µM this compound | Western Blot in human platelets stimulated with 1 µg/mL CXCL12 | [6][7] |
| ERK1/2 Phosphorylation | No significant change | Western Blot in Mock, CXCR4, or CXCR7 transfected HEK-293 cells | [8] |
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on ERK and Akt phosphorylation.
Protocol 1: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol is adapted for a general cell line expressing ACKR3 and is based on methodologies described for platelet studies.[6][9][10]
Western blot experimental workflow.
Materials:
-
Cells expressing ACKR3 (e.g., platelets, HEK293-ACKR3)
-
Cell culture medium and serum
-
This compound
-
CXCL12 (optional, as a co-stimulant)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473 or Thr308)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and reach 70-80% confluency. b. For cell lines, serum-starve the cells for 4-24 hours prior to treatment to reduce basal phosphorylation levels. c. Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle control for a predetermined time (e.g., 15-30 minutes). d. To investigate the modulatory effect of this compound, stimulate the cells with an EC50 concentration of CXCL12 for 5-15 minutes. Include a CXCL12-only control. e. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. f. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA or similar protein assay. b. Normalize the protein concentrations and prepare samples with Laemmli buffer. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting and Immunodetection: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the phosphorylated protein (p-Akt or p-ERK) overnight at 4°C. d. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and an imaging system. f. Strip the membrane and re-probe with the primary antibody against the total protein (total Akt or total ERK) and the loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein signal to the total protein signal for each sample. Further normalization to the loading control can also be performed. c. Compare the normalized signals between different treatment groups.
Protocol 2: ELISA-based Phosphorylation Assay
This protocol provides a higher-throughput method for quantifying ERK and Akt phosphorylation and is based on commercially available kits.[5][11]
Materials:
-
Cells expressing ACKR3
-
96-well cell culture plates
-
This compound
-
CXCL12 (optional)
-
Commercial phospho-ERK1/2 and phospho-Akt (Ser473 or Thr308) ELISA kits (e.g., InstantOne™ ELISA)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate and culture overnight. b. Serum-starve the cells as described in the Western blot protocol. c. Add this compound at various concentrations to the designated wells. Include vehicle controls. d. If applicable, add CXCL12 to the appropriate wells for stimulation. e. Incubate for the desired time at 37°C.
-
Cell Lysis and Assay: a. Lyse the cells directly in the wells according to the ELISA kit manufacturer's instructions. b. Add the detection reagents provided in the kit to each well. This typically includes capture and detection antibodies. c. Incubate the plate as recommended in the protocol. d. Add the substrate and stop solution.
-
Data Acquisition and Analysis: a. Read the absorbance or fluorescence on a plate reader at the specified wavelength. b. Some kits allow for normalization to total protein levels or cell number. Follow the kit's instructions for normalization. c. Plot the dose-response curve of this compound concentration versus the normalized signal to determine the EC50 or IC50.
Logical Relationships in Experimental Design
Experimental design logic.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background phosphorylation in control | Cells not properly serum-starved. | Increase serum starvation time. |
| High cell density. | Optimize cell seeding density. | |
| No or weak signal | Inefficient antibody. | Use a validated antibody and optimize its concentration. |
| Low protein concentration. | Load more protein per lane (Western blot). | |
| Insufficient stimulation time or agonist concentration. | Perform a time-course and dose-response experiment for CXCL12. | |
| Inconsistent results | Variability in cell culture or treatment. | Ensure consistent cell passage number, seeding density, and treatment times. |
| Pipetting errors. | Use calibrated pipettes and be precise. |
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. CXCR7 reactivates ERK signaling to promote resistance to EGFR kinase inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
VUF11207 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of VUF11207 and its salt forms.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its fumarate (B1241708) salt.[1][2] this compound is soluble in DMSO at concentrations up to 100 mg/mL (170.46 mM) and 50 mg/mL.[1] For this compound fumarate, a stock solution of 10 mM in DMSO can be prepared.[2] It is crucial to use newly opened, hygroscopic DMSO to ensure maximal solubility.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To address this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is low (typically ≤1%) to minimize its potential effects on the experiment and to reduce the chances of precipitation.
-
Sonication and Heating: Gentle heating and/or sonication can help to redissolve the precipitate.[1][3]
-
pH of the Aqueous Buffer: The solubility of compounds with amine groups, like this compound, can be pH-dependent. At a lower pH, these amines can become protonated, which may increase their aqueous solubility. Experimenting with buffers at different pH values may help.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][3][4] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C and for up to 6 months when stored at -80°C.[2][3][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Issue: this compound powder is not dissolving in the chosen solvent.
-
Root Cause Analysis: The insolubility could be due to the choice of an inappropriate solvent, insufficient solvent volume, or the compound's inherent low solubility in that specific medium.
-
Solutions:
-
Verify Solvent Choice: For initial stock solutions, DMSO is the recommended solvent.[1][2]
-
Increase Solvent Volume: Gradually add more solvent while vortexing or sonicating to see if the compound dissolves at a lower concentration.
-
Apply Gentle Heat and/or Sonication: These methods can aid in the dissolution process, especially for supersaturated solutions.[1][3]
-
Issue: The prepared this compound solution is cloudy or shows visible precipitate.
-
Root Cause Analysis: This may indicate that the solubility limit of this compound has been exceeded in the current solvent system. It can also occur when diluting a DMSO stock into an aqueous buffer.
-
Solutions:
-
Centrifugation: Centrifuge the solution to pellet the undissolved compound. The supernatant can then be carefully collected, and its concentration should be determined using a suitable analytical method like HPLC-UV to ascertain the actual concentration of the dissolved compound.
-
Use of Co-solvents for In Vivo Studies: For in vivo applications where aqueous solutions are necessary, specific co-solvent systems have been developed to improve the solubility of this compound. These often involve a combination of DMSO with other agents like PEG300, Tween-80, or cyclodextrins.[1][3]
-
Data Presentation: this compound Solubility
| Compound Form | Solvent | Reported Solubility | Molar Concentration | Notes |
| This compound | DMSO | 100 mg/mL[1] | 170.46 mM[1] | Use of newly opened, hygroscopic DMSO is recommended.[1] |
| This compound | DMSO | 50 mg/mL | ~106.25 mM | |
| This compound fumarate | DMSO | 10 mM[2] | 10 mM[2] | |
| This compound fumarate | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] | ≥ 3.55 mM[1] | Saturation unknown.[1] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] | ≥ 5.31 mM[3] | Saturation unknown.[3] |
| This compound fumarate | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1] | ≥ 3.55 mM[1] | Saturation unknown.[1] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | ≥ 5.31 mM[3] | Saturation unknown.[3] |
| This compound fumarate | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[1] | ≥ 3.55 mM[1] | Saturation unknown.[1] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] | ≥ 5.31 mM[3] | Saturation unknown.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder using an analytical balance. The molecular weight of this compound is 470.58 g/mol .
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Dosing Solution for In Vivo Studies (Example with PEG300 and Tween-80)[4]
This protocol is an example for preparing a 1 mL working solution.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogeneous solution. It is recommended to prepare this working solution fresh on the day of use.[3]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound as a CXCR7 agonist.
References
VUF11207 Dissolution for In Vivo Research: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of VUF11207 for in vivo studies. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
A1: A commonly used and effective vehicle for dissolving this compound for in vivo studies is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. The recommended ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v).
Q2: What is the reported solubility of this compound in the recommended vehicle?
A2: The solubility of this compound in the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle is reported to be at least 2.5 mg/mL.
Q3: Are there alternative vehicles for this compound dissolution?
A3: Yes, alternative vehicles that have been reported to achieve a solubility of ≥ 2.5 mg/mL include:
-
10% DMSO in 90% (20% SBE-β-CD in saline)
-
10% DMSO in 90% corn oil
Q4: How should this compound solutions be stored?
A4: It is highly recommended to prepare the final working solution fresh on the day of use. If a stock solution of this compound in DMSO is prepared, it can be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. The stability of the final mixed vehicle formulation is limited, and it should be used promptly to prevent potential precipitation or degradation.
Q5: What are the roles of the different components in the recommended vehicle?
A5:
-
DMSO: A powerful solvent used to create an initial stock solution of this compound.
-
PEG300: A water-miscible co-solvent that helps to dissolve this compound, which is poorly soluble in aqueous solutions.
-
Tween-80: A non-ionic surfactant that acts as a wetting and emulsifying agent, preventing precipitation of the compound upon dilution in aqueous environments like blood.
-
Saline: The aqueous base of the formulation, used to adjust the final volume and ensure physiological compatibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness during preparation | Incomplete dissolution of this compound. | Ensure thorough mixing after the addition of each solvent. Gentle warming of the solution (e.g., to 37°C) and/or sonication can aid dissolution. |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios or temperature. | Strictly follow the correct order of solvent addition (DMSO stock, then PEG300, then Tween-80, and finally saline). Ensure complete homogenization after each step. Gentle warming can also improve miscibility. |
| Crystallization of the drug over time | The formulation is supersaturated or unstable at the storage temperature. | Prepare the formulation fresh before each experiment. If temporary storage is necessary, keep the solution at a controlled room temperature and visually inspect for any precipitation before use. |
| Animal distress or adverse reaction at the injection site | Irritation caused by the vehicle components, particularly DMSO. | For sensitive routes of administration or animal models, consider reducing the DMSO concentration. A formulation with 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline may be better tolerated. Always include a vehicle-only control group in your study to differentiate between vehicle effects and compound effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution (≥2.5 mg/mL)
This protocol details the preparation of a 1 mL working solution of this compound in the recommended vehicle.
Materials:
-
This compound powder
-
DMSO (Dimethyl Sulfoxide)
-
PEG300 (Polyethylene Glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Ensure the powder is completely dissolved. Sonication may be used to facilitate dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.
-
-
Final Formulation:
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or phase separation. The final solution should be clear.
-
Protocol 2: Subcutaneous (SC) Injection in Mice
This protocol provides a general guideline for subcutaneous administration of the prepared this compound solution to mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the desired injection site. The loose skin over the shoulders (scruff) or the flank are common sites for SC injections.
-
-
Syringe Preparation:
-
Draw the desired volume of the this compound solution into a sterile syringe fitted with a new, sterile needle.
-
Ensure there are no air bubbles in the syringe.
-
-
Injection:
-
Lift a fold of skin at the chosen injection site to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly and steadily inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
References
VUF11207 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of VUF11207 in cell culture media. The information is designed to help users identify and resolve common issues encountered during in vitro experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter with this compound's stability and performance in cell culture experiments.
Q1: I am observing a decrease in this compound activity over the course of my experiment. What are the potential causes?
A loss of compound activity can be attributed to several factors:
-
Chemical Instability: this compound may be inherently unstable in the aqueous, physiological pH environment of cell culture media. Degradation can occur through processes like hydrolysis or oxidation.[1][2]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes present in the serum (e.g., esterases, proteases) can metabolize this compound.[3] Additionally, the cells themselves can metabolize the compound.[2][3]
-
Adsorption to Labware: Small molecules, especially if lipophilic, can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips, reducing the effective concentration in the media.[2][3][4]
-
Precipitation: The compound may be precipitating out of solution, especially at higher concentrations, which would lower its bioavailable concentration.[5]
Q2: My experimental results with this compound are inconsistent between replicates or experiments. What could be the reason?
High variability in results can stem from several sources:
-
Inconsistent Sample Handling: Ensure precise and consistent timing for sample collection and processing.[1]
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or when diluted in the media, leading to variable concentrations in the wells.[1]
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is recommended to avoid degradation that can be caused by repeated freeze-thaw cycles.[3][6]
-
Variable Cell Conditions: Use cells within a consistent passage number range and ensure high viability before seeding to increase reproducibility.[5]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
To assess the stability of this compound under your experimental conditions, you can perform a stability study. This involves incubating the compound in your cell culture media (with and without cells as a control) at 37°C and 5% CO2 for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the media and analyze the concentration of the parent compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure stability?
For optimal stability of this compound stock solutions:
-
Solvent Selection: this compound is soluble in DMSO and water.[6] For cell-based assays, DMSO is a common choice, but the final concentration in the culture medium should typically be kept below 0.5% to avoid solvent toxicity.[2]
-
Storage Conditions: Prepare aliquots of the stock solution in tightly sealed vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
Avoid Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to prevent degradation from repeated temperature changes.[6]
Summary of Potential Stability Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Loss of Activity | Chemical degradation in aqueous media. | Assess stability in a simple buffer (e.g., PBS) and in your specific cell culture media.[1] Consider adding fresh compound during long-term experiments. |
| Enzymatic degradation by serum or cells. | Compare stability in serum-free vs. serum-containing media. Analyze stability in the presence and absence of cells.[3] | |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips. Include a no-cell control to assess binding.[1] | |
| Compound precipitation. | Visually inspect for precipitate. Determine the solubility of this compound in your specific media.[5] | |
| High Variability | Incomplete solubilization. | Ensure the compound is fully dissolved in the stock solution before further dilution.[1] |
| Inconsistent sample handling. | Standardize the timing and procedure for all experimental steps.[1] | |
| Stock solution degradation. | Aliquot stock solutions and avoid repeated freeze-thaw cycles.[3][6] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in a specific cell culture medium using HPLC or LC-MS/MS.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Prepare enough solution for all time points.
-
Experimental Setup: Aliquot the working solution into sterile, low-protein-binding tubes or wells of a plate. Prepare separate samples for each time point to avoid repeated sampling from the same tube.
-
Incubation: Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove a sample for analysis. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: Depending on your analytical method, you may need to process the samples, for example, by protein precipitation with acetonitrile (B52724) or methanol (B129727) to remove serum proteins.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Troubleshooting workflow for reduced this compound activity.
Caption: Simplified signaling pathway of this compound as a CXCR7 agonist.
References
Potential off-target effects of VUF11207
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VUF11207, a potent agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a high-potency agonist for the Atypical Chemokine Receptor 3 (ACKR3/CXCR7).[1][2][3] Its primary mechanism of action involves binding to ACKR3 and inducing the recruitment of β-arrestin2, which subsequently leads to the internalization of the receptor.[1][2][3] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to initiate classical downstream signaling cascades.[4]
Q2: I am not observing the expected G-protein signaling (e.g., calcium mobilization) in my cells upon this compound treatment. Is my experiment failing?
Not necessarily. A lack of G-protein signaling is the expected outcome for ACKR3 activation. ACKR3 is considered an "atypical" chemokine receptor because it primarily signals through the β-arrestin pathway, leading to receptor internalization and functioning as a scavenger for its ligand, CXCL12.[4] If you are looking for a functional readout of this compound activity, consider performing a β-arrestin recruitment assay or a receptor internalization assay.
Q3: My experimental results with this compound are complex and seem to contradict a simple agonistic effect. Could there be off-target effects?
While specific off-target binding for this compound is not widely reported, its on-target effects can be complex and lead to unexpected results. This compound, by activating ACKR3, modulates the availability of CXCL12, which is the ligand for both ACKR3 and CXCR4.[4][5] Therefore, many of the observed effects of this compound are indirect consequences of its impact on the CXCL12/CXCR4 signaling axis. For example, in some systems, this compound can act as a functional inhibitor of CXCL12/CXCR4-mediated events by promoting the scavenging of CXCL12.[5]
Q4: What are the recommended working concentrations for this compound?
The optimal concentration will vary depending on the cell type and experimental system. However, based on its reported potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No cellular response to this compound. | 1. Low or absent expression of ACKR3/CXCR7 in the experimental model.2. Inactive this compound due to improper storage or handling.3. Insufficient incubation time. | 1. Confirm ACKR3/CXCR7 expression using RT-qPCR, Western blot, or flow cytometry.2. Ensure this compound is stored at -20°C and protected from light. Prepare fresh dilutions for each experiment from a frozen stock.3. Perform a time-course experiment to determine the optimal incubation period. |
| High background or non-specific effects. | 1. This compound concentration is too high.2. Issues with the vehicle control (e.g., DMSO). | 1. Perform a dose-response experiment to identify the lowest effective concentration.2. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or function. |
| Variability between experiments. | 1. Inconsistent cell passage number or confluency.2. Freeze-thaw cycles of this compound stock solution. | 1. Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of the experiment.2. Aliquot this compound stock solutions after the initial preparation to avoid repeated freeze-thaw cycles. |
| Unexpected potentiation of Angiotensin II-induced effects. | This may be an on-target effect. | In some contexts, such as vascular adventitial remodeling, activation of CXCR7 by this compound has been shown to potentiate Angiotensin II-induced fibrosis and thickening.[6] This highlights the context-dependent nature of ACKR3 signaling. |
| Inhibition of platelet aggregation. | This is a reported on-target effect. | ACKR3 agonism with this compound can induce heterodimerization with CXCR4, which attenuates CXCL12-induced platelet aggregation.[7] |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| pKi | 8.1 | Not Specified | [1][8] |
| pEC50 (β-arrestin2 recruitment) | 8.8 | Not Specified | [1] |
| pEC50 (receptor internalization) | 7.9 | Not Specified | [1] |
| EC50 | 1.6 nM | β-arrestin recruitment in HEK293-CXCR7 cells | [3] |
| pEC50 ((R)-VUF11207) | 8.3 ± 0.1 | [125I] CXCL12 displacement assay | [4] |
| pEC50 ((S)-VUF11207) | 7.7 ± 0.1 | [125I] CXCL12 displacement assay | [4] |
Experimental Protocols
β-Arrestin Recruitment Assay (Conceptual Workflow)
This assay is a primary method to confirm the agonistic activity of this compound on ACKR3.
-
Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing ACKR3 and a β-arrestin2 fusion protein (e.g., β-arrestin2-GFP).
-
Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Detection: Measure the recruitment of β-arrestin2 to the cell membrane-bound ACKR3. This can be quantified using various methods, such as bioluminescence resonance energy transfer (BRET), fluorescence resonance energy transfer (FRET), or high-content imaging to visualize the translocation of the fluorescently tagged β-arrestin2.
-
Data Analysis: Plot the measured signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: this compound activates ACKR3, leading to β-arrestin2 recruitment and receptor internalization.
Caption: A logical workflow for designing and troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fumarate | CXCR7 agonist | ProbeChem Biochemicals [probechem.com]
- 4. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
VUF11207 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF11207, a selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist that specifically targets the atypical chemokine receptor 3 (ACKR3/CXCR7). Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins. Instead, this compound binding to ACKR3 induces the recruitment of β-arrestin-2, which subsequently leads to the internalization of the receptor.[1] This β-arrestin-biased signaling is a key feature of this compound's mechanism of action.
Q2: What are the key quantitative parameters for this compound activity?
The potency of this compound has been characterized in various assays. The following table summarizes key reported values. Note that values can vary depending on the experimental system (e.g., cell line, assay format).
| Parameter | Reported Value(s) | Assay Context |
| pKi | 8.1 | Ligand binding affinity to CXCR7 |
| pEC50 (β-arrestin2 recruitment) | 8.8 | Functional potency in β-arrestin2 recruitment assays |
| EC50 (β-arrestin2 recruitment) | 1.6 nM | Concentration for half-maximal response in a BRET assay in HEK293T cells |
| pEC50 (receptor internalization) | 7.9 | Functional potency for inducing CXCR7 internalization |
| pEC50 ((R)-enantiomer, [125I] CXCL12 displacement) | 8.3 ± 0.1 | Binding affinity of the more active (R)-enantiomer |
| pEC50 ((S)-enantiomer, [125I] CXCL12 displacement) | 7.7 ± 0.1 | Binding affinity of the less active (S)-enantiomer |
Q3: How should I store and handle this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Commercial suppliers recommend the following:
-
Solid form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.
For in vivo experiments, it is recommended to prepare fresh solutions daily.
Q4: Is there a difference in activity between the enantiomers of this compound?
Yes, there is a notable difference in the activity of the enantiomers. The (R)-enantiomer of this compound has been reported to have a higher potency (pEC50 of 8.3) compared to the (S)-enantiomer (pEC50 of 7.7) in a radioligand displacement assay.[2] If you are using a racemic mixture of this compound, this stereoisomeric difference could contribute to experimental variability. For experiments requiring high precision and reproducibility, using the purified (R)-enantiomer is advisable.
Q5: What are the known downstream effects of this compound-induced ACKR3 activation?
This compound-mediated ACKR3 activation has several documented downstream effects:
-
Receptor Internalization: Promotes the rapid internalization of ACKR3.[1]
-
Modulation of CXCR4 Signaling: ACKR3 can form heterodimers with CXCR4. This compound-induced ACKR3 activation can enhance this heterodimerization, which may attenuate CXCR4-mediated signaling pathways, such as those involved in platelet activation.[3][4]
-
ERK Phosphorylation Inhibition: In some contexts, such as osteoclastogenesis, this compound has been shown to reduce CXCL12-mediated effects by inhibiting ERK phosphorylation.
Troubleshooting Guides
Issue 1: High Variability in β-Arrestin Recruitment Assays
Possible Causes & Solutions:
-
Cell Density:
-
Problem: Inconsistent cell numbers per well can lead to variable results. Too high a density can cause a "hook effect" where the signal decreases, while too low a density may not produce a detectable signal.
-
Solution: Perform a cell titration experiment to determine the optimal cell density for your specific cell line and assay format.
-
-
Racemic Mixture vs. Enantiopure Compound:
-
Problem: Using a racemic mixture of this compound can introduce variability due to the different potencies of the (R) and (S) enantiomers.[2]
-
Solution: For greater consistency, use the enantiomerically pure (R)-VUF11207. If using a racemic mixture, be aware of potential batch-to-batch variations in the enantiomeric ratio.
-
-
Transient vs. Sustained β-Arrestin Interaction:
-
Problem: The interaction of β-arrestin with ACKR3 may be transient (Class A) or sustained (Class B). The timing of your assay endpoint is critical.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time for detecting the peak β-arrestin recruitment signal in your cell system.
-
-
Low Receptor Expression:
-
Problem: The cell line used may have low endogenous or transfected expression of ACKR3, leading to a weak signal.
-
Solution: Use a cell line with confirmed high-level expression of ACKR3. If using a transient transfection system, optimize transfection efficiency.
-
Issue 2: Inconsistent or No Receptor Internalization Observed
Possible Causes & Solutions:
-
Suboptimal this compound Concentration:
-
Problem: The concentration of this compound used may be too low to induce a measurable internalization response.
-
Solution: Perform a dose-response experiment to determine the EC50 for internalization in your specific cell line. A typical starting point for in vitro assays can range from nanomolar to low micromolar concentrations.
-
-
Incorrect Timing of Measurement:
-
Problem: ACKR3 internalization can be rapid. The time point chosen for analysis might miss the peak internalization event.
-
Solution: Conduct a time-course experiment to characterize the kinetics of this compound-induced ACKR3 internalization.
-
-
Issues with Detection Method:
-
Problem: The method used to detect internalization (e.g., antibody-based assays, fluorescently tagged receptors) may not be sensitive enough or may be subject to artifacts.
-
Solution: Ensure your detection method is validated for specificity and sensitivity. Consider using complementary techniques to confirm your findings.
-
Issue 3: Unexpected Effects on CXCR4 Signaling
Possible Causes & Solutions:
-
ACKR3/CXCR4 Heterodimerization:
-
Problem: this compound activates ACKR3, which can form heterodimers with CXCR4, thereby modulating CXCR4 signaling.[3][4] This can lead to complex and sometimes counterintuitive results if not accounted for.
-
Solution: When studying CXCR4 signaling in cells that also express ACKR3, consider the potential for heterodimerization and its impact on the signaling pathways you are investigating. Use cell lines with and without ACKR3 expression to dissect the specific effects.
-
-
Competition for β-arrestin:
-
Problem: In cells co-expressing ACKR3 and CXCR4, both receptors can compete for a limited pool of β-arrestin 2. ACKR3 may "win" this competition, altering the dynamics of β-arrestin recruitment to CXCR4.
-
Solution: Be aware of the relative expression levels of ACKR3 and CXCR4 in your experimental system, as this can influence the integrated cellular response to their ligands.
-
Experimental Protocols
1. β-Arrestin 2 Recruitment Assay (BRET-based)
This protocol is a general guideline and should be optimized for your specific cell line and reagents.
-
Cell Seeding: Seed HEK293 cells co-transfected with ACKR3-YFP and β-arrestin-2-Rluc constructs onto a poly-D-lysine-coated 96-well plate.
-
Incubation: Culture the cells for 48 hours post-transfection.
-
Assay Buffer: Replace the culture medium with an appropriate assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM MgCl2).
-
Ligand Stimulation: Add varying concentrations of this compound to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET measurements.
2. ACKR3 Internalization Assay (Immunofluorescence-based)
-
Cell Culture: Grow cells expressing tagged ACKR3 (e.g., FLAG-ACKR3) on coverslips.
-
Labeling: At 4°C, label the surface receptors with a primary antibody against the tag.
-
Stimulation: Warm the cells to 37°C and add this compound at the desired concentration for various time points.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Secondary Antibody Staining: Add a fluorescently labeled secondary antibody to visualize the internalized primary antibody-receptor complexes.
-
Imaging: Analyze the cellular localization of the fluorescent signal using confocal microscopy.
Visualizations
Caption: this compound signaling pathway via ACKR3/CXCR7.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing VUF11207 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VUF11207, a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Here you will find answers to frequently asked questions and troubleshooting guides to help you optimize this compound concentration in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist that specifically targets the atypical chemokine receptor 3 (ACKR3/CXCR7). Unlike typical GPCRs, ACKR3 does not primarily signal through G-protein pathways. Instead, this compound binding to ACKR3 induces the recruitment of β-arrestin-2, which leads to the internalization of the receptor.[1] This process can modulate the extracellular concentration of CXCL12, a chemokine that also binds to CXCR4, thereby indirectly influencing CXCR4 signaling.
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
A2: The effective concentration of this compound is highly dependent on the cell type, the expression level of ACKR3, and the specific assay being performed. However, based on published data, a good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 0.1 nM to 1 µM. The reported EC50 for β-arrestin recruitment is in the low nanomolar range (approximately 1.6 nM in HEK293 cells).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound known to have off-target effects?
A4: this compound is reported to be a specific agonist for ACKR3/CXCR7. However, as with any small molecule, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is good practice to include appropriate controls in your experiments, such as a parental cell line not expressing ACKR3 or a structurally unrelated compound as a negative control, to verify that the observed effects are mediated by ACKR3.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration in your experiments.
Issue 1: No or Weak Response to this compound
| Potential Cause | Troubleshooting Step |
| Low ACKR3/CXCR7 Expression | - Confirm ACKR3 expression in your cell line at the mRNA and protein level (e.g., via qPCR, Western blot, or flow cytometry).- If expression is low, consider using a cell line with higher endogenous expression or transiently/stably overexpressing ACKR3. |
| Inactive this compound | - Ensure proper storage of your this compound stock solution (aliquoted at -20°C or -80°C).- Prepare fresh dilutions from a new stock aliquot for each experiment.- Verify the activity of your this compound batch in a validated positive control cell line (e.g., HEK293 cells overexpressing ACKR3). |
| Suboptimal Assay Conditions | - Optimize incubation time. The kinetics of β-arrestin recruitment and receptor internalization can vary between cell types.- Ensure the assay buffer and media conditions are compatible with both your cells and the compound. |
| Incorrect Assay Readout | - this compound primarily signals through β-arrestin recruitment and receptor internalization. Assays measuring G-protein signaling (e.g., calcium flux or cAMP production) are not expected to show a direct response. |
Issue 2: High Background Signal or Non-Specific Effects
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | - Visually inspect your working solutions for any signs of precipitation, especially at higher concentrations.- Ensure the final DMSO concentration is low and consistent across all wells. If solubility is an issue, consider using a different formulation or a lower top concentration. |
| Cytotoxicity at High Concentrations | - Perform a cytotoxicity assay to determine the concentration range at which this compound is toxic to your cells (see Experimental Protocols section).- Keep this compound concentrations below the cytotoxic threshold for your functional assays. |
| DMSO Toxicity | - Ensure the final DMSO concentration is identical in all wells, including vehicle controls.- Test the effect of different DMSO concentrations on your cells to determine the maximum tolerated level. |
| Contamination | - Regularly check your cell cultures for any signs of microbial contamination. |
Issue 3: Inconsistent or Irreproducible Dose-Response Curves
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | - Ensure a consistent number of cells are seeded in each well. Cell density can influence receptor expression and signaling.- Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Edge Effects in Microplates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions. |
| Variable Incubation Times | - Ensure consistent incubation times for all plates and conditions. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a β-Arrestin Recruitment Assay
This protocol provides a general framework for a bioluminescence resonance energy transfer (BRET)-based β-arrestin recruitment assay.
Materials:
-
Cells expressing ACKR3/CXCR7 and a β-arrestin BRET reporter system
-
This compound
-
DMSO
-
Assay buffer (e.g., HBSS)
-
BRET substrate
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Plating: Seed the cells in the white-walled plates at a pre-optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 µM down to 0.1 nM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Compound Addition: Remove the culture medium from the cells and add the diluted this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Substrate Addition: Add the BRET substrate to each well according to the manufacturer's instructions.
-
Measurement: Immediately measure the BRET signal using a luminometer.
-
Data Analysis: Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: this compound-Induced ACKR3/CXCR7 Internalization Assay
This protocol describes a flow cytometry-based assay to measure receptor internalization.
Materials:
-
Cells expressing ACKR3/CXCR7
-
This compound
-
DMSO
-
Primary antibody targeting an extracellular epitope of ACKR3/CXCR7
-
Fluorescently labeled secondary antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Harvesting: Gently detach the cells from the plate.
-
Antibody Staining: Incubate the cells with the primary antibody against ACKR3/CXCR7 on ice.
-
Washing: Wash the cells with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.
-
Washing: Wash the cells with cold FACS buffer.
-
Flow Cytometry: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI).
-
Data Analysis: A decrease in MFI in this compound-treated cells compared to the vehicle control indicates receptor internalization. Plot the percentage of remaining surface receptor against the this compound concentration.
Protocol 3: Cytotoxicity Assay
This protocol outlines a basic MTT assay to assess the cytotoxic effects of this compound.
Materials:
-
Your cell line of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Presentation
Table 1: Reported Potency of this compound in Different Assays
| Assay Type | Cell Line | Parameter | Reported Value |
| β-Arrestin-2 Recruitment (BRET) | HEK293T | pEC50 | 8.8 |
| ACKR3/CXCR7 Internalization | HEK293 | pEC50 | 7.9 |
| ACKR3/CXCR7 Binding Affinity | - | pKi | 8.1 |
Visualizations
Caption: this compound signaling pathway through ACKR3/CXCR7.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting logic for a weak this compound response.
References
Troubleshooting VUF11207 precipitation in stock solutions
Welcome to the technical support center for VUF11207. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a specific focus on troubleshooting precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] It is a styrene-amide derivative that acts as a high-affinity ligand for CXCR7.[3] Its primary mechanism of action involves inducing the recruitment of β-arrestin2 to the receptor, which subsequently leads to the internalization of CXCR7.[3][4][5] Unlike typical chemokine receptors, ACKR3 does not appear to signal through G proteins but rather signals primarily through the β-arrestin pathway.[6]
Q2: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies, it can be prepared in various co-solvent systems.
Q3: How should this compound stock solutions be stored?
Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to store the solution at -80°C for up to 6 months.[4][7] For shorter-term storage, -20°C for up to 1 month is advised.[4][7]
Troubleshooting Guide: this compound Precipitation in Stock Solutions
Precipitation of this compound in stock solutions can be a frustrating issue. This guide provides a step-by-step approach to diagnose and resolve this problem.
Problem: I've prepared a stock solution of this compound in DMSO, and I'm observing precipitation.
Step 1: Verify Solvent Quality and Preparation Conditions
-
Is your DMSO anhydrous? this compound fumarate's solubility can be significantly impacted by hygroscopic DMSO; it is recommended to use newly opened DMSO.[7]
-
Was the solution fully dissolved initially? Ensure the compound is completely dissolved when first preparing the stock solution. Gentle warming and/or sonication can be used to aid dissolution.[4]
Step 2: Assess Storage Conditions
-
Are you storing the solution properly? As mentioned in the FAQs, store aliquots at -80°C for long-term stability or -20°C for short-term use to prevent degradation and precipitation from repeated freeze-thaw cycles.[4][7]
Step 3: Consider the Concentration
-
Is your stock concentration too high? While this compound is soluble in DMSO at 50 mg/mL, preparing solutions at the higher end of the solubility limit can increase the risk of precipitation, especially with temperature fluctuations.[3] Consider preparing a slightly more dilute stock solution if precipitation is a recurring issue.
Step 4: Re-dissolving Precipitate
-
Can a precipitated solution be salvaged? If you observe precipitation, you can try to re-dissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating.[4] However, be cautious about potential degradation with excessive heating.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting this compound precipitation.
Data and Protocols
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL[3] | Use anhydrous DMSO for best results. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4] | A clear solution is expected. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[4] | A clear solution is expected. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[4] | A clear solution is expected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock from this compound with a molecular weight of 470.58 g/mol , dissolve 4.71 mg in 1 mL of DMSO).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[4]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][7]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Example)
This protocol is an example for preparing a working solution for in vivo experiments. It is recommended to prepare this solution fresh on the day of use.[4]
-
Start with a previously prepared and validated clear stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the co-solvents. For example, to prepare a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL:
-
Add 100 µL of a 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.[4]
-
-
Ensure the final solution is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[4]
Signaling Pathway
This compound acts as an agonist at the atypical chemokine receptor 3 (ACKR3/CXCR7). Upon binding, it does not activate the canonical G protein signaling pathways but instead promotes the recruitment of β-arrestin2. This leads to receptor internalization and subsequent downstream signaling events.
This compound Signaling Pathway Diagram
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
VUF11207 Selectivity Profile Against CXCR4: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the selectivity profile of VUF11207, particularly in relation to the CXCR4 receptor. The following question-and-answer format addresses common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] It is not a direct ligand for CXCR4. Its effects on the CXCR4 signaling pathway are indirect and mediated through its action on ACKR3.
Q2: How does this compound affect CXCR4 signaling if it doesn't bind to it directly?
This compound's influence on CXCR4 is a result of receptor crosstalk, specifically through the formation of heterodimers between ACKR3 and CXCR4.[2][3] Agonism of ACKR3 by this compound can induce the formation of these ACKR3-CXCR4 heterodimers. This interaction can modulate the response of CXCR4 to its endogenous ligand, CXCL12, often leading to an attenuation of CXCR4-mediated signaling.[2][3][4]
Q3: I am observing reduced CXCR4-mediated cellular responses in the presence of this compound. Is this expected?
Yes, this is an expected outcome in cellular systems where both ACKR3 and CXCR4 are expressed. By activating ACKR3, this compound can trigger the formation of ACKR3-CXCR4 heterodimers, which in turn can inhibit CXCL12-induced platelet aggregation and other CXCR4-dependent cellular functions.[2][3]
Q4: In my binding assay, this compound does not displace radiolabeled CXCL12 from cells expressing only CXCR4. Why?
This result is consistent with the known selectivity of this compound for ACKR3. This compound is not expected to bind to CXCR4 directly. A competitive binding assay would only show displacement in cells expressing ACKR3.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect of this compound on CXCR4 signaling. | The experimental system (e.g., cell line) may not express ACKR3. | Confirm ACKR3 expression at the mRNA and protein level in your cells of interest. |
| Inconsistent results between different assays. | The functional consequence of ACKR3-CXCR4 heterodimerization can be context-dependent and assay-specific (e.g., calcium mobilization vs. chemotaxis). | Characterize the specific signaling pathway being investigated and consider that the modulatory effect of this compound on CXCR4 may be pathway-specific. |
| Difficulty in interpreting binding data. | This compound's effect on the CXCR4 pathway is not due to direct competitive antagonism. | To study the interaction, consider using techniques that can detect protein-protein interactions, such as co-immunoprecipitation or proximity ligation assays, to investigate ACKR3-CXCR4 heterodimerization. |
Quantitative Data Summary
The following tables summarize the known pharmacological data for this compound at its primary target, ACKR3. Note the absence of direct binding affinity data for CXCR4.
Table 1: this compound Binding Affinity and Functional Activity at ACKR3/CXCR7
| Parameter | Value | Receptor | Assay Type | Reference |
| pKi | 8.1 | ACKR3/CXCR7 | Not specified | [1] |
| pEC50 (β-arrestin2 recruitment) | 8.8 | ACKR3/CXCR7 | β-arrestin recruitment assay | [1] |
| pEC50 (internalization) | 7.9 | ACKR3/CXCR7 | Receptor internalization assay | [1] |
| EC50 | 1.6 nM | ACKR3/CXCR7 | Not specified |
Experimental Protocols
1. Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Cell Preparation: Use cells expressing the receptor of interest (e.g., HEK293 cells transfected with ACKR3 or CXCR4).
-
Assay Buffer: Typically a Tris-based buffer with physiological salts and a protein carrier like BSA.
-
Procedure:
-
Incubate cell membranes or whole cells with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CXCL12).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
2. β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to induce the recruitment of β-arrestin to the receptor, a key step in GPCR signaling and desensitization.
-
Technology: Commonly uses enzyme fragment complementation (e.g., PathHunter) or resonance energy transfer (e.g., BRET, FRET) technologies.
-
Procedure:
-
Use cells co-expressing the receptor of interest fused to a reporter tag and β-arrestin fused to a complementary tag.
-
Add the test compound (this compound) at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Measure the signal (e.g., luminescence, fluorescence) generated by the interaction of the reporter tags.
-
Plot the signal against the compound concentration to determine the EC50 value.
-
Visualizations
Caption: this compound's indirect modulation of CXCR4 signaling via ACKR3.
Caption: Recommended workflow for studying this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting VUF11207 dose-response analysis
Here is a technical support guide for interpreting VUF11207 dose-response analysis.
Technical Support Center: this compound
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the dose-response analysis of this compound, a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist that specifically binds to the Atypical Chemokine Receptor 3 (ACKR3/CXCR7).[1] Unlike typical chemokine receptors, ACKR3 does not signal through G-protein pathways.[2] Instead, this compound binding initiates a signaling cascade primarily through the recruitment of β-arrestin 2, which leads to subsequent receptor internalization.[2][3]
Q2: I am not observing any G-protein activation (e.g., calcium mobilization) in my assay after applying this compound. Is this expected?
A2: Yes, this is the expected outcome. ACKR3 is characterized as an "atypical" chemokine receptor precisely because it does not couple to G-proteins to induce signals like calcium mobilization.[2][4] Its signaling is mediated through the β-arrestin pathway.[4]
Q3: My dose-response curve for this compound looks different from the published data. What could be the cause?
A3: Several factors can influence the outcome of your experiment:
-
Racemic Mixture vs. Enantiomers: this compound is often used as a racemic mixture. However, its enantiomers have different potencies. The (R)-enantiomer displays a higher affinity (pEC50 of 8.3) compared to the (S)-enantiomer (pEC50 of 7.7) in CXCL12 displacement assays.[5] Using a specific enantiomer will yield different results than the racemic mix.
-
Cell System: The expression level of ACKR3 in your chosen cell line can significantly impact the observed potency and efficacy. Assays are typically performed in recombinant cell lines like HEK293T engineered to express the receptor.[3]
-
Assay-Specific Conditions: The specific assay you are using (e.g., β-arrestin recruitment vs. receptor internalization) will yield different EC50 values, as these are distinct cellular events.
-
Reagent Quality: Ensure the purity and correct storage of your this compound compound.
Q4: How does this compound affect the function of the CXCR4 receptor?
A4: this compound indirectly attenuates CXCR4 signaling. ACKR3 and CXCR4 can form heterodimers. This compound agonism on ACKR3 promotes the formation of these ACKR3/CXCR4 heterodimers.[6] This dimerization impairs CXCR4's ability to signal in response to its ligand, CXCL12, thereby reducing downstream effects like intracellular calcium signaling and Akt phosphorylation.[6]
Quantitative Data Summary
The following tables summarize the reported potency and affinity values for this compound from various functional and binding assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Parameter | Value | Cell Line | Reference |
| β-Arrestin 2 Recruitment | pEC50 | 8.8 | HEK293T | [3] |
| β-Arrestin 2 Recruitment | EC50 | 1.6 nM | HEK293 | [3][7] |
| Receptor Internalization | pEC50 | 7.9 | HEK293 | [3] |
| Receptor Internalization | EC50 | 14.1 nM | - | [8] |
Table 2: Binding Affinity of this compound and Its Enantiomers
| Compound/Ligand | Parameter | Value | Assay Type | Reference |
| This compound (racemic) | pKi | 8.1 | - | [3] |
| (R)-VUF11207 | pEC50 | 8.3 ± 0.1 | [¹²⁵I]CXCL12 Displacement | [5] |
| (S)-VUF11207 | pEC50 | 7.7 ± 0.1 | [¹²⁵I]CXCL12 Displacement | [5] |
| This compound-based fluorescent probes | pKd | 6.8 - 7.8 | NanoBRET Binding Assay | [9] |
Signaling Pathways and Logical Workflows
The following diagrams illustrate the key mechanisms of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments used in this compound dose-response analysis.
β-Arrestin Recruitment Assay (NanoBRET)
This assay measures the proximity of β-arrestin to ACKR3 upon agonist stimulation.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a luciferase donor (e.g., NanoLuciferase fused to ACKR3) and a fluorescent acceptor (e.g., a fluorescent protein fused to β-arrestin) are brought into close proximity (<10 nm), resulting in energy transfer and light emission at the acceptor's wavelength.
-
Methodology:
-
Cell Culture: Co-transfect HEK293 cells with plasmids encoding for an N-terminal NanoLuciferase-tagged ACKR3 (NLuc-ACKR3) and β-arrestin 2 tagged with a fluorescent protein (e.g., YFP).
-
Assay Preparation: Plate the transfected cells into a white, 96-well microplate.
-
Ligand Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Incubation: Add the NanoBRET substrate (e.g., furimazine) to the cells, followed immediately by the addition of the this compound dilutions. Incubate for the desired time (e.g., 60 minutes) at 37°C.[3]
-
Measurement: Read the luminescence signal at two wavelengths simultaneously: one for the donor (e.g., ~460 nm) and one for the acceptor (e.g., ~535 nm for YFP).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Receptor Internalization Assay (ELISA-based)
This assay quantifies the amount of ACKR3 remaining on the cell surface after agonist treatment.
-
Principle: Agonist-induced internalization reduces the number of receptors on the cell surface. This reduction can be measured using an antibody that recognizes an extracellular epitope of the receptor.
-
Methodology:
-
Cell Culture: Use cells endogenously or recombinantly expressing ACKR3 with an extracellular tag (e.g., HA or FLAG tag).
-
Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C to allow for internalization.
-
Fixation: Fix the cells with paraformaldehyde to preserve the cell-surface receptors. Do not permeabilize the cells.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody directed against the extracellular tag of ACKR3.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After a final wash, add an HRP substrate (e.g., TMB) and measure the resulting colorimetric signal using a plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of internalization. Plot the signal against the logarithm of this compound concentration to calculate the IC50 (or EC50 for internalization).[8]
-
References
- 1. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
VUF11207 storage and handling best practices
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of VUF11207. It includes troubleshooting tips and frequently asked questions to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its different forms?
This compound is a potent and high-affinity agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. It functions by inducing the recruitment of β-arrestin2 and the subsequent internalization of the CXCR7 receptor.[1][2][3] this compound is available in several forms, including the base compound (an oil), a fumarate (B1241708) salt, and a trifluoroacetate (B77799) (TFA) salt.[1][4]
Q2: How should I store this compound upon receipt?
The appropriate storage conditions depend on the form of the compound. The pure, solid form should be stored at -20°C for long-term stability of up to three years or at 4°C for up to two years.[1] The fumarate salt form should be stored at 4°C, sealed and protected from moisture.[5] Always refer to the Certificate of Analysis for lot-specific storage recommendations.
Q3: I need to prepare a stock solution. How should I dissolve this compound?
This compound has good solubility in DMSO. For the base form, concentrations of 100 mg/mL (212.50 mM) in DMSO can be achieved, though this may require sonication.[1] It is critical to use newly opened, anhydrous DMSO, as the compound's solubility is significantly impacted by hygroscopic (water-absorbed) DMSO.[1][5] The fumarate salt is also soluble in DMSO and water. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1][5]
Q4: What is the recommended way to store this compound stock solutions?
Once dissolved, stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][5] These aliquots should be stored in tightly sealed vials. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] Some suppliers suggest that reconstituted stock solutions are stable for up to 3 months at -20°C.[2]
Q5: My this compound solution appears cloudy or has precipitated after storage. What should I do?
Cloudiness or precipitation can occur if the compound has come out of solution, which may happen with temperature fluctuations or if the solvent has absorbed moisture. You can try to redissolve the compound by gently warming the vial and using sonication.[1][5] To prevent this, ensure you are using anhydrous solvents and that storage vials are sealed tightly. Preparing fresh working solutions for each experiment is the best way to ensure reliable results.[1]
Q6: What are the best practices for preparing working solutions for in vivo experiments?
For in vivo studies, it is strongly recommended to prepare working solutions freshly on the day of use.[1] A common method is to first prepare a concentrated stock solution in DMSO and then dilute it with an appropriate vehicle, such as saline, corn oil, or a mixture containing co-solvents like PEG300 and Tween-80.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Source(s) |
| Pure (Solid/Oil) | Sealed | -20°C | Up to 3 years | [1] |
| Sealed | 4°C | Up to 2 years | [1] | |
| In Solvent | Aliquoted, Sealed | -80°C | Up to 6 months | [1][5] |
| Aliquoted, Sealed | -20°C | Up to 1-3 months | [1][2][5] | |
| Fumarate (Solid) | Sealed, away from moisture | 4°C | Not specified | [5] |
Table 2: Solubility of this compound Forms
| Form | Solvent | Concentration | Notes | Source(s) |
| This compound (Base) | DMSO | 100 mg/mL (212.50 mM) | Requires ultrasonic; use new, anhydrous DMSO. | [1] |
| Water | ≥ 100 mg/mL (212.50 mM) | Saturation point is not known. | [1] | |
| This compound Fumarate | DMSO | Up to 100 mM | --- | |
| Water | Up to 100 mM | --- | ||
| DMSO | 100 mg/mL (170.46 mM) | Requires ultrasonic. | [5] |
Experimental Protocols
Methodology: Preparation of a this compound Stock Solution
-
Preparation: Bring the vial of this compound to room temperature before opening.
-
Solvent Addition: Using a calibrated pipette, add a precise volume of new, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear. Gentle warming can also be applied if necessary.
-
Aliquoting: Once a clear stock solution is achieved, immediately dispense it into smaller, single-use, light-protected vials.
-
Storage: Tightly seal the aliquot vials and store them at -80°C or -20°C as recommended in Table 1.
Visual Workflow
References
Validation & Comparative
A Comparative Guide to VUF11207 and CCX771: Potent Agonists of the Atypical Chemokine Receptor CXCR7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used small molecule agonists for the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3): VUF11207 and CCX771. This document synthesizes available experimental data to highlight their similarities and differences in performance, aiding researchers in the selection of the most appropriate compound for their studies.
Introduction to CXCR7 and its Agonists
CXCR7 is an atypical G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12/SDF-1 and CXCL11/I-TAC. Unlike canonical GPCRs, CXCR7 does not primarily signal through G proteins but rather through the recruitment of β-arrestin2. This interaction triggers receptor internalization and subsequent activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. CXCR7 plays a crucial role in various physiological and pathological processes, including cell migration, survival, and angiogenesis, making it an attractive therapeutic target.
This compound, a styrene-amide derivative, and CCX771, a compound patented by ChemoCentryx, are instrumental in elucidating the nuanced roles of CXCR7. While both are recognized as agonists that promote β-arrestin2 recruitment, their detailed pharmacological profiles exhibit key distinctions. A significant point of discussion in the scientific community is the classification of CCX771, which has been reported to act as both an agonist and an antagonist depending on the experimental context.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and CCX771, providing a comparative overview of their binding affinities and functional potencies.
Table 1: Binding Affinity for CXCR7
| Compound | Parameter | Value | Species | Notes |
| This compound | pKi | 8.1[1][2] | Human | High affinity |
| CCX771 | IC50 | 4.1 nM[3] | Human | High affinity |
Table 2: Functional Potency in β-Arrestin2 Recruitment Assays
| Compound | Parameter | Value | Assay | Cell Line |
| This compound | pEC50 | 8.8[4] | BRET | HEK293T |
| This compound | EC50 | 1.6 nM[5] | BRET | HEK293T |
| CCX771 | - | Reported to recruit β-arrestin2[3] | - | Lymphoblastic leukemia model |
Table 3: Functional Potency in CXCR7 Internalization Assays
| Compound | Parameter | Value | Assay | Cell Line |
| This compound | pEC50 | 7.9[4] | ELISA | HEK293 |
| This compound | EC50 | 14.1 nM[1] | ELISA | - |
| CCX771 | - | Reported to induce CXCR7 internalization[4] | - | - |
Signaling Pathways and Experimental Workflows
The primary signaling pathway initiated by both this compound and CCX771 upon binding to CXCR7 is the recruitment of β-arrestin2. This event leads to receptor internalization and can subsequently activate downstream signaling cascades such as the ERK/MAPK pathway. The following diagrams illustrate these processes.
The evaluation of these agonists typically involves a series of in vitro assays to determine their binding affinity, potency in recruiting β-arrestin, and ability to induce receptor internalization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the proximity between CXCR7 and β-arrestin2 following agonist stimulation.
Materials:
-
HEK293T cells
-
Expression plasmids for CXCR7 tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent (e.g., Lipofectamine)
-
BRET substrate (e.g., Coelenterazine h)
-
96-well white microplates
-
Plate reader capable of detecting BRET signals
Protocol:
-
Co-transfect HEK293T cells with the CXCR7-Rluc and β-arrestin2-YFP expression plasmids.
-
24 hours post-transfection, seed the cells into 96-well white microplates.
-
48 hours post-transfection, replace the culture medium with assay buffer (e.g., HBSS).
-
Add this compound or CCX771 at various concentrations to the wells.
-
Incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., for Rluc/YFP pair: ~480 nm for the donor and ~530 nm for the acceptor) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (Acceptor emission / Donor emission) and plot the dose-response curve to determine the pEC50 or EC50 value.
Receptor Internalization Assay (ELISA-based)
This assay quantifies the amount of CXCR7 remaining on the cell surface after agonist treatment.
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged CXCR7
-
This compound or CCX771
-
Anti-FLAG primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well cell culture plates
-
Plate reader for absorbance measurement
Protocol:
-
Seed HEK293-FLAG-CXCR7 cells into 96-well plates and grow to confluence.
-
Treat the cells with various concentrations of this compound or CCX771 for a specified time (e.g., 30-60 minutes) at 37°C to induce internalization.
-
Wash the cells with ice-cold PBS to stop internalization.
-
Fix the cells with 4% paraformaldehyde.
-
Block with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with an anti-FLAG primary antibody to label the remaining surface receptors.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash and add TMB substrate.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
A decrease in absorbance indicates receptor internalization. Plot the dose-response curve to determine the pEC50 or EC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the downstream ERK/MAPK pathway.
Materials:
-
Cells expressing CXCR7
-
This compound or CCX771
-
Cell lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Serum-starve the cells overnight.
-
Treat the cells with this compound or CCX771 for various times (e.g., 5, 15, 30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Discussion and Conclusion
Both this compound and CCX771 are valuable tools for investigating CXCR7 function. The available data indicates that this compound is a high-affinity, high-potency agonist for CXCR7-mediated β-arrestin2 recruitment and receptor internalization.
The pharmacological profile of CCX771 is more complex. While it binds to CXCR7 with high affinity and can recruit β-arrestin, it has also been reported to have antagonistic effects in certain contexts, such as inhibiting tumor growth and metastasis[3]. This dual activity may be due to biased agonism, where the compound stabilizes a receptor conformation that favors certain downstream signaling pathways over others, or it could be dependent on the specific cellular background and the presence of endogenous ligands.
Key Considerations for Researchers:
-
This compound is a well-characterized, potent agonist and serves as a reliable tool for studying the canonical β-arrestin2-mediated signaling of CXCR7.
-
CCX771 presents a more complex pharmacological profile. Its potential for biased agonism or context-dependent antagonism warrants careful consideration and thorough characterization in the specific experimental system being used. The debate surrounding its precise mechanism of action highlights the intricate nature of CXCR7 signaling.
Future Directions:
To provide a more definitive comparison, future studies should include a direct, side-by-side evaluation of this compound and CCX771 in a panel of standardized assays. This would include quantitative measurements of their potency and efficacy for β-arrestin2 recruitment, receptor internalization, and activation of various downstream signaling pathways in multiple cell lines. Such studies will be invaluable for a deeper understanding of the nuanced pharmacology of these important CXCR7 modulators and for guiding their application in future research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7/ACKR3-targeting ligands interfere with X7 HIV-1 and HIV-2 entry and replication in human host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207 vs. AMD3100: A Comparative Guide to Modulators of the CXCL12/CXCR4/CXCR7 Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUF11207 and AMD3100, two widely used small molecules for studying the CXCL12/CXCR4/CXCR7 signaling axis. This axis plays a crucial role in numerous physiological and pathological processes, including immune cell trafficking, cancer metastasis, and inflammation. Understanding the distinct mechanisms of these compounds is critical for the accurate interpretation of experimental results and for the development of novel therapeutics.
At a Glance: this compound vs. AMD3100
| Feature | This compound | AMD3100 (Plerixafor) |
| Primary Target | CXCR7 (ACKR3) | CXCR4 |
| Mechanism of Action | Agonist | Antagonist |
| Effect on CXCR7 | Induces β-arrestin recruitment and receptor internalization.[1][2] | Allosteric agonist, induces β-arrestin recruitment. |
| Effect on CXCR4 | No direct activity reported. | Potent and specific antagonist, blocks CXCL12 binding.[3][4][5] |
| Downstream Signaling | Can modulate CXCL12-induced signaling. | Inhibits CXCL12-induced G-protein signaling, including calcium flux and activation of MAPK/ERK and PI3K/Akt pathways.[3][6] |
Quantitative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and AMD3100 at their respective primary targets.
Table 1: this compound Binding Affinity and Potency at CXCR7
| Parameter | Value | Cell Line/Assay Condition |
| pKi | 8.1 | Not specified |
| EC50 (β-arrestin2 recruitment) | 1.6 nM[1][2] | HEK293T cells co-expressing β-arrestin2-YFP, BRET assay.[1] |
| pEC50 (β-arrestin2 recruitment) | 8.8 | Not specified[1] |
| EC50 (Receptor internalization) | 14.1 nM | HEK293 cells.[1] |
| pEC50 (Receptor internalization) | 7.9 | Not specified[1] |
Table 2: AMD3100 Binding Affinity and Potency at CXCR4
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (CXCL12 Binding) | 44 nM[4][5] | Not specified |
| IC50 (SDF-1/CXCL12 Ligand Binding) | 651 ± 37 nM | CCRF-CEM T-cell line.[3] |
| IC50 (GTP-binding) | 27 ± 2.2 nM | CEM cell membranes.[3] |
| IC50 (Calcium Flux) | 572 ± 190 nM | CCRF-CEM cells.[3] |
| IC50 (Chemotaxis) | 51 ± 17 nM | CCRF-CEM cells.[3] |
Mechanism of Action and Signaling Pathways
The CXCL12 chemokine can bind to two distinct receptors, CXCR4 and CXCR7, initiating different downstream signaling cascades.
AMD3100 acts as a classical antagonist at the CXCR4 receptor. It competitively blocks the binding of CXCL12, thereby inhibiting G-protein-mediated downstream signaling pathways. This leads to the suppression of cellular responses such as chemotaxis, proliferation, and survival.
This compound , in contrast, is an agonist for the CXCR7 receptor. Its binding to CXCR7 primarily triggers the recruitment of β-arrestin, leading to receptor internalization. CXCR7 does not typically couple to G-proteins, and its activation can modulate the overall cellular response to CXCL12, in part by acting as a scavenger receptor that regulates extracellular CXCL12 levels.
The distinct mechanisms of these two compounds are visualized below:
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor by measuring its ability to compete with a labeled ligand.
Protocol:
-
Cell Preparation: Culture cells endogenously expressing CXCR4 or CXCR7, or transiently transfected to express the receptor of interest.
-
Compound Incubation: Seed cells in a 96-well plate. Add serial dilutions of the unlabeled competitor compound (this compound or AMD3100) to the wells.
-
Labeled Ligand Addition: Add a fixed concentration of a fluorescently labeled CXCL12 to all wells.[7]
-
Incubation: Incubate the plate at 4°C or room temperature for a sufficient time to allow binding to reach equilibrium.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove unbound ligand.
-
Detection: Measure the fluorescence intensity in each well using a suitable instrument, such as a flow cytometer or a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the unlabeled competitor. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.[8]
Transwell Cell Migration Assay
This assay assesses the chemotactic response of cells to a chemoattractant.
Protocol:
-
Chamber Setup: Place a Transwell insert with a permeable membrane (e.g., 8.0 µm pore size) into the wells of a 24-well plate.[9]
-
Chemoattractant Gradient: Add serum-free medium containing the chemoattractant (e.g., CXCL12) to the lower chamber. Add serum-free medium alone to the control wells.
-
Cell Seeding: Resuspend CXCR4/CXCR7-expressing cells in serum-free medium. If testing an inhibitor like AMD3100, pre-incubate the cells with the compound.[10] Add the cell suspension to the upper chamber of the Transwell insert.[11]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 2-24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Western Blot for Phosphorylated ERK (p-ERK) and Akt (p-Akt)
This technique is used to detect and quantify the levels of activated signaling proteins.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and serum-starve them overnight. Treat the cells with CXCL12 for various time points. For inhibition studies, pre-incubate cells with this compound or AMD3100 before CXCL12 stimulation.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for p-ERK or p-Akt overnight at 4°C.[13]
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK or p-Akt signal to the total ERK or total Akt signal, respectively, to account for loading differences.[12][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound fumarate | CXCR7 agonist | ProbeChem Biochemicals [probechem.com]
- 3. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roles of the MEK1/2 and AKT pathways in CXCL12/CXCR4 induced cholangiocarcinoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential activity and selectivity of N-terminal modified CXCL12 chemokines at the CXCR4 and ACKR3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 12. benchchem.com [benchchem.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. benchchem.com [benchchem.com]
Comparative Efficacy Analysis: VUF11207 versus Endogenous Ligand CXCL12 at the CXCR7 Receptor
A comprehensive guide for researchers on the functional characteristics, potency, and experimental evaluation of the CXCR7 antagonist VUF11207 in comparison to the endogenous chemokine CXCL12.
This guide provides a detailed comparison of the synthetic small molecule this compound and the endogenous chemokine CXCL12, focusing on their interaction with the atypical chemokine receptor CXCR7, also known as ACKR3. While CXCL12 is the natural agonist for CXCR7, this compound has been identified as a potent antagonist with inverse agonist properties. Understanding their distinct mechanisms of action is crucial for research into CXCR7-mediated physiological and pathological processes.
Mechanism of Action and Signaling Pathways
CXCL12 binding to CXCR7 does not trigger the classical G-protein-dependent signaling pathways associated with typical chemokine receptors. Instead, the primary signaling event is the recruitment of β-arrestin 2. This interaction mediates receptor internalization and desensitization and can initiate β-arrestin-dependent signaling cascades.
This compound functions by blocking the action of CXCL12 at CXCR7. It competitively inhibits the binding of CXCL12, thereby preventing the recruitment of β-arrestin 2 and subsequent downstream events. Furthermore, studies have indicated that this compound can exhibit inverse agonist activity, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.
Caption: CXCL12 and this compound interaction with CXCR7.
Quantitative Comparison of Ligand Activity
The potency and efficacy of this compound and CXCL12 have been quantified in various in vitro assays. The data below, summarized from multiple studies, highlights their distinct pharmacological profiles at the human CXCR7 receptor.
| Parameter | Ligand | Value | Assay Type | Cell Line |
| Binding Affinity (Ki) | This compound | 7.1 nM | Radioligand Displacement Assay | U373-MG Astrocytoma Cells |
| Binding Affinity (Ki) | CXCL12 | 0.4 nM | Radioligand Displacement Assay | U373-MG Astrocytoma Cells |
| Functional Potency (EC50) | CXCL12 | 0.6 - 2.5 nM | β-Arrestin 2 Recruitment Assay | HEK293 or U2OS cells |
| Functional Potency (IC50) | This compound | 4.9 - 15 nM | β-Arrestin 2 Recruitment Assay | HEK293 or U2OS cells |
Note: EC50 (half-maximal effective concentration) for CXCL12 represents the concentration required to elicit 50% of the maximal β-arrestin recruitment. IC50 (half-maximal inhibitory concentration) for this compound represents the concentration required to inhibit 50% of the CXCL12-induced β-arrestin recruitment.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize the activity of this compound and CXCL12.
Radioligand Binding Assay
This assay quantifies the binding affinity of this compound and CXCL12 to the CXCR7 receptor by measuring the displacement of a radiolabeled ligand.
-
Cell Culture: U373-MG cells, which endogenously express CXCR7, are cultured to confluence.
-
Membrane Preparation: Cells are harvested, and cell membranes are prepared through homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a constant concentration of radiolabeled CXCL12 (e.g., ¹²⁵I-CXCL12) and varying concentrations of unlabeled competitor ligands (either unlabeled CXCL12 or this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki values for each competitor ligand.
β-Arrestin 2 Recruitment Assay
This is the primary functional assay for CXCR7 and measures the recruitment of β-arrestin 2 to the receptor upon ligand binding.
Caption: Workflow for a typical β-arrestin recruitment assay.
-
Cell Lines: HEK293 or U2OS cells are commonly used, which are transiently or stably co-transfected with constructs for CXCR7 and β-arrestin 2. Often, these constructs are part of a reporter system, such as enzyme-fragment complementation (e.g., PathHunter®) or BRET/FRET.
-
Assay Procedure:
-
Transfected cells are plated in microtiter plates.
-
For agonist mode (CXCL12): Cells are stimulated with a range of CXCL12 concentrations.
-
For antagonist mode (this compound): Cells are pre-incubated with a range of this compound concentrations before stimulation with a constant concentration of CXCL12 (typically at its EC80).
-
The plates are incubated for a specified period (e.g., 60-90 minutes) at 37°C.
-
A detection reagent is added, and the signal (e.g., luminescence or fluorescence) is measured.
-
-
Data Analysis: The signal is plotted against the ligand concentration, and dose-response curves are fitted to calculate EC50 (for CXCL12) or IC50 (for this compound) values.
Conclusion
The comparison between this compound and CXCL12 at the CXCR7 receptor reveals a classic antagonist-agonist relationship centered on the modulation of β-arrestin 2 recruitment. CXCL12 is a high-affinity endogenous agonist that potently induces this primary signaling cascade. In contrast, this compound is a potent small molecule antagonist that effectively blocks CXCL12-mediated actions, providing a valuable tool for dissecting the roles of the CXCL12/CXCR7 axis in health and disease. The quantitative data and experimental protocols provided herein offer a foundational resource for researchers designing and interpreting studies involving these critical molecules.
VUF11207: A Potent Synthetic Alternative to CXCL11 for CXCR7 Receptor Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of the synthetic CXCR7 agonist VUF11207 and the endogenous chemokine CXCL11.
This guide provides a detailed comparison of the synthetic small molecule this compound and the natural chemokine ligand CXCL11 in the context of their interaction with the atypical chemokine receptor CXCR7 (also known as ACKR3). This resource is intended to assist researchers in selecting the appropriate tool for their CXCR7-related studies by presenting key performance data, detailed experimental methodologies, and a clear visualization of the underlying signaling pathways.
Introduction to CXCR7 and its Ligands
The C-X-C chemokine receptor type 7 (CXCR7) is an atypical G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, adhesion, and tumor development.[1] Unlike canonical GPCRs, CXCR7 does not couple to G proteins to initiate signaling cascades. Instead, its primary signaling mechanism is through the recruitment of β-arrestin.[1][2][3] CXCR7 has two known endogenous ligands: CXCL12 (SDF-1) and CXCL11 (I-TAC).[2][3]
CXCL11 is a chemokine that also binds to the conventional chemokine receptor CXCR3, which can complicate the specific study of CXCR7-mediated effects in cells co-expressing both receptors.[1][4] this compound is a potent, selective, and cell-permeable small molecule agonist of CXCR7.[2][3] Its synthetic nature and selectivity for CXCR7 make it a valuable tool for dissecting the specific roles of this atypical receptor without the confounding effects of CXCR3 activation.
Comparative Analysis of this compound and CXCL11
This compound and CXCL11 both act as agonists at the CXCR7 receptor, initiating a signaling cascade that is independent of G protein activation and reliant on the recruitment of β-arrestin. The primary advantage of this compound lies in its selectivity for CXCR7, thereby offering a more targeted approach to studying CXCR7 function in native systems where CXCR3 is also present.
Quantitative Performance Data
The following table summarizes the key binding and functional parameters of this compound and CXCL11 for the human CXCR7 receptor. The data has been compiled from multiple studies to provide a comparative overview.
| Parameter | This compound | CXCL11 | Reference |
| Binding Affinity | |||
| pKi | 8.1 | - | [5] |
| Ki | ~7.94 nM | - | Calculated from pKi |
| log IC50 | - | ~ -8.5 | [2][3] |
| IC50 | - | ~ 3.16 nM | Calculated from log IC50 |
| β-arrestin Recruitment Potency | |||
| pEC50 | 8.8 | - | [5] |
| log EC50 | - | ~ -8.0 | [2][3] |
| EC50 | ~1.58 nM | ~ 10 nM | Calculated from pEC50/log EC50 |
Note: The IC50 value for CXCL11 was determined in a competition binding assay using radiolabeled CXCL12. While not a direct measure of affinity (Ki), it provides a strong indication of its high-affinity binding to CXCR7.
Signaling Pathways and Experimental Workflows
CXCR7 Signaling Pathway
Upon activation by either this compound or CXCL11, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin. This interaction initiates downstream signaling events and leads to the internalization of the receptor-ligand complex, a process that is crucial for the receptor's function as a scavenger of extracellular chemokines.
Caption: Agonist-induced CXCR7 signaling cascade.
Experimental Workflow: Comparative Analysis
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and CXCL11 on CXCR7.
Caption: Workflow for comparing CXCR7 ligands.
Experimental Protocols
Radioligand Competition Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound or CXCL11) by measuring its ability to compete with a radiolabeled ligand for binding to CXCR7.
Materials:
-
HEK293 cells stably expressing human CXCR7
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Radioligand: [¹²⁵I]-CXCL12
-
Unlabeled competitor: this compound or CXCL11
-
Assay buffer (e.g., membrane buffer with 0.5% BSA)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest CXCR7-expressing HEK293 cells and prepare crude membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [¹²⁵I]-CXCL12 (typically at its Kd concentration) to each well.
-
Competition: Add serial dilutions of the unlabeled competitor (this compound or CXCL11) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8]
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment
This protocol measures the recruitment of β-arrestin to CXCR7 upon agonist stimulation using BRET.
Materials:
-
HEK293 cells co-expressing CXCR7 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus, a YFP variant).[9][10]
-
Cell culture medium
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
Agonist: this compound or CXCL11
-
White 96-well plates
-
Luminometer capable of sequential dual-wavelength detection
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into white 96-well plates and allow them to attach overnight.
-
Agonist Stimulation: Prepare serial dilutions of the agonist (this compound or CXCL11) in assay buffer. Add the agonist dilutions to the respective wells.
-
Substrate Addition: Add the BRET substrate (coelenterazine h) to all wells.
-
Incubation: Incubate the plate at 37°C for 5-15 minutes.
-
BRET Measurement: Measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc8) and one for the acceptor (e.g., ~530 nm for Venus).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the net BRET ratio (BRET ratio in the presence of agonist minus the BRET ratio in the absence of agonist) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[5][11][12][13]
Conclusion
This compound serves as a highly valuable tool for the specific investigation of CXCR7 signaling and function. Its high potency and selectivity for CXCR7 allow for the deconvolution of CXCR7-mediated pathways in cellular and in vivo models where the presence of CXCR3 could otherwise lead to ambiguous results with the endogenous ligand CXCL11. While CXCL11 remains a critical physiological agonist, the use of this compound provides a more controlled experimental approach for researchers focused on the distinct roles of CXCR7. This guide provides the necessary data and protocols to aid in the informed selection and application of these ligands in future research endeavors.
References
- 1. The Role of CXCL11 and its Receptors in Cancer: Prospective but Challenging Clinical Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 [frontiersin.org]
Validating VUF11207 Specificity: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, agonist VUF11207, with alternative compounds, supported by experimental data from knockout models. This objective analysis aims to facilitate informed decisions in drug discovery and biomedical research.
This compound is a potent and selective small-molecule agonist for ACKR3, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, migration, and inflammation. Unlike canonical GPCRs, ACKR3 does not couple to G proteins but primarily signals through the β-arrestin pathway. Validating the specificity of compounds like this compound is critical to ensure that observed biological effects are mediated through ACKR3 and not due to off-target interactions. The use of knockout (KO) models, where the target protein is absent, provides the gold standard for such validation.
Performance Comparison of ACKR3 Agonists
The following table summarizes the quantitative data for this compound and its alternatives, focusing on their potency and validated specificity using ACKR3 knockout models.
| Compound | Type | Target | Potency (EC50/pKi) | Knockout Model Validation | Key Findings in KO Model |
| This compound | Small Molecule Agonist | ACKR3 (CXCR7) | pKi = 8.1, pEC50 (β-arrestin2) = 8.8[1] | Platelet-specific ACKR3 KO mice | This compound's inhibitory effect on platelet aggregation is abolished in platelets from ACKR3 KO mice, confirming its ACKR3-dependent mechanism.[2] |
| CCX771 | Small Molecule Agonist | ACKR3 (CXCR7) | IC50 = 4.1 nM | Not explicitly found in combination with this compound in KO models. | - |
| TC14012 | Peptide Agonist | ACKR3 (CXCR7) / CXCR4 Antagonist | EC50 (β-arrestin2) = 350 nM | Not explicitly found in combination with this compound in KO models. | - |
Experimental Validation of this compound Specificity with Knockout Models
The definitive method to validate the on-target activity of a compound is to compare its effects in wild-type (WT) cells or animals with those lacking the target protein (knockout).
Experimental Workflow: Validating this compound Specificity in Platelets
Detailed Experimental Protocol: Platelet Aggregation Assay
This protocol is based on methodologies described in studies validating this compound's effect on platelet function.[2]
-
Platelet Isolation:
-
Draw blood from wild-type and platelet-specific ACKR3 knockout mice into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Perform centrifugation at a low speed (e.g., 200 x g) for 20 minutes to obtain platelet-rich plasma (PRP).
-
Add a prostaglandin (B15479496) E1 solution to the PRP to prevent platelet activation during subsequent steps.
-
Pellet the platelets by centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.
-
-
Treatment:
-
Pre-incubate the isolated platelets from both wild-type and ACKR3 KO mice with this compound (e.g., 100 µM) or a vehicle control for 15 minutes at room temperature.
-
-
Platelet Aggregation Measurement:
-
Transfer the platelet suspensions to an aggregometer.
-
Induce platelet aggregation by adding an agonist such as CXCL12.
-
Monitor the change in light transmission for a defined period to quantify the extent of aggregation.
-
-
Data Analysis:
-
Compare the percentage of platelet aggregation between the different treatment groups (WT + vehicle, WT + this compound, ACKR3 KO + vehicle, ACKR3 KO + this compound).
-
A significant reduction in aggregation in WT platelets treated with this compound, and the absence of this effect in ACKR3 KO platelets, confirms the on-target specificity of this compound.
-
ACKR3 Signaling Pathway
This compound, as an ACKR3 agonist, initiates a signaling cascade that is distinct from most GPCRs. The primary signaling event is the recruitment of β-arrestin, which can lead to receptor internalization and downstream signaling, such as the activation of the ERK1/2 and Akt pathways. This pathway is G-protein independent.
Off-Target Profile of this compound
A comprehensive understanding of a compound's specificity requires screening against a panel of other receptors and enzymes. While detailed, publicly available broad-panel screening data for this compound is limited, its high potency and the validation in ACKR3 knockout models strongly support its selectivity for ACKR3. It is, however, always recommended for researchers to independently verify the specificity of any chemical probe in their specific experimental system.
Conclusion
The use of ACKR3 knockout models has been instrumental in unequivocally demonstrating the on-target specificity of this compound. The abolishment of this compound's biological effects in the absence of ACKR3 provides robust evidence for its mechanism of action. This guide provides researchers with the necessary comparative data and experimental frameworks to confidently utilize this compound as a selective tool for investigating ACKR3 biology. When selecting an ACKR3 agonist, it is crucial to consider the wealth of validation data available, and this compound stands out for its well-characterized, knockout-validated specificity.
References
VUF11207: A Comparative Guide to its Chemokine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemokine receptor cross-reactivity profile of VUF11207, a known potent agonist for the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). Understanding the selectivity of small molecule modulators is critical for predicting potential off-target effects and for the development of targeted therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Data Presentation: this compound Cross-Reactivity Profile
This compound is well-characterized as a high-affinity and potent agonist of CXCR7.[1][2][3][4][5] Publicly available data from comprehensive cross-reactivity screening against a wide panel of other chemokine receptors is limited. However, significant research has focused on the functional interplay between CXCR7 and CXCR4, revealing a mechanism of indirect cross-reactivity through receptor heterodimerization.
| Receptor | Alternative Name | Ligand Type | Binding Affinity (pKi) | Functional Activity (pEC50) | Notes |
| CXCR7 | ACKR3 | Agonist | 8.1 | 8.8 (β-arrestin recruitment) | Primary target of this compound. |
| CXCR4 | - | Modulator (indirect) | Not Applicable | Not Applicable | This compound induces CXCR7/CXCR4 heterodimerization, which in turn attenuates CXCL12-induced CXCR4 signaling.[1][4] |
| Other Chemokine Receptors (e.g., CCR5, CCR7, CXCR3) | - | Not Determined | No data available | No data available | No published comprehensive screening data found. |
Note: The lack of broad-panel screening data for this compound highlights a significant gap in its pharmacological characterization. The primary documented "cross-reactivity" is functional and indirect, occurring through the modulation of CXCR4 activity following this compound-induced CXCR7/CXCR4 heterodimerization.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the affinity and functional activity of compounds like this compound at chemokine receptors.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Objective: To determine the binding affinity of this compound for a specific chemokine receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the chemokine receptor of interest.
-
Radiolabeled ligand (e.g., [¹²⁵I]-CXCL12 for CXCR7 or CXCR4).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Filter plates (e.g., 96-well GF/C filter plates).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of cell membranes expressing the target receptor.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radiolabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (BRET)
This functional assay measures the ability of a compound to induce the recruitment of β-arrestin to the activated receptor, a key step in the signaling of many GPCRs, including CXCR7.
Objective: To determine the potency (EC₅₀) of this compound in inducing β-arrestin recruitment to CXCR7.
Materials:
-
HEK293 cells co-expressing the chemokine receptor fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Coelenterazine (B1669285) h (luciferase substrate).
-
96-well white opaque microplates.
-
BRET-compatible plate reader.
Procedure:
-
Seed the HEK293 cells in the 96-well microplates and allow them to attach overnight.
-
Replace the culture medium with assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Add the luciferase substrate, coelenterazine h.
-
Incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
Measure the luminescence at two wavelengths simultaneously using a BRET plate reader (e.g., 485 nm for Rluc and 530 nm for YFP).
-
Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by YFP to the light intensity emitted by Rluc. The net BRET ratio is obtained by subtracting the background ratio (from cells expressing only the Rluc-tagged receptor). The EC₅₀ value is determined by plotting the net BRET ratio as a function of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway of this compound-Mediated CXCR4 Modulation
The following diagram illustrates the proposed mechanism by which this compound, an agonist of CXCR7, indirectly modulates the signaling of CXCR4.
Caption: this compound induces CXCR7/CXCR4 heterodimerization, modulating CXCR4 signaling.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines a typical workflow for evaluating the cross-reactivity of a test compound against a panel of chemokine receptors.
References
- 1. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural visualization of small molecule recognition by CXCR3 uncovers dual-agonism in the CXCR3-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VUF11207 and Other Small Molecule CXCR7 Modulators
This guide provides a detailed comparison of VUF11207 and other notable small molecule modulators of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). CXCR7 is a G-protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including cancer, inflammation, and cardiovascular diseases.[1][2][3] Unlike typical chemokine receptors, CXCR7 does not signal through canonical G-protein pathways but primarily utilizes the β-arrestin pathway, making it a unique therapeutic target.[1][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to CXCR7 (ACKR3) Signaling
CXCR7 is a high-affinity receptor for the chemokines CXCL12 (also known as SDF-1) and CXCL11 (I-TAC).[5][6] Its signaling is characterized as "biased agonism," where it preferentially activates β-arrestin recruitment over G-protein coupling.[7][8][9] Upon agonist binding, CXCR7 recruits β-arrestin, which leads to receptor internalization and activation of downstream pathways like the MAP kinase (MAPK) cascade.[4][5][10] The receptor also functions as a scavenger, internalizing and degrading its ligands, thereby modulating the concentration of chemokines available to other receptors like CXCR4.[5][11] This unique signaling profile has led to the development of specific modulators designed to either activate or inhibit its function.
Quantitative Comparison of Small Molecule Modulators
The following table summarizes the quantitative data for this compound and other selected small molecule CXCR7 modulators. These compounds have been chosen based on their prevalence in the literature and their distinct modulatory activities.
| Compound | Type | Binding Affinity | Functional Activity (β-arrestin 2 Recruitment) | Reference |
| This compound | Agonist | pKi = 8.1 | pEC50 = 8.8 (EC50 = 1.6 nM) | [12][13][14] |
| VUF11403 | Agonist | High Affinity (pKi 5.3-8.1 range for scaffold) | Potent Agonist | [6][15] |
| CCX771 | Agonist / Antagonist* | IC50 = 4.1 nM | Potent Modulator | [15][16] |
| AMD3100 | Partial Agonist (at CXCR7) | Micromolar range | Recruits β-arrestin at ≥10 μM | [15] |
| Compound 18 (1,4-diazepine derivative) | Modulator | Ki = 13 nM | Not specified | [17] |
*Note: The classification of CCX771 has been inconsistent in the literature, with some studies reporting it as an antagonist while others demonstrate agonistic properties in β-arrestin recruitment assays.[6][16][18]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of CXCR7 modulators.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing human CXCR7 (e.g., HEK293-CXCR7).
-
Membrane Preparation: Homogenize cells in a buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled CXCR7 ligand (e.g., [125I]CXCL12), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound ligand to pass through. Wash the filters quickly with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. The IC50 value is determined using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (BRET)
This assay measures the functional activity (EC50) of a compound by detecting its ability to induce the interaction between CXCR7 and β-arrestin. The Bioluminescence Resonance Energy Transfer (BRET) method is commonly employed.[14]
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two constructs: one for CXCR7 fused to a Renilla Luciferase (RLuc) and another for β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).[14]
-
Cell Plating: Seed the transfected cells into a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
Compound Addition: Replace the culture medium with a buffer. Add varying concentrations of the test agonist (e.g., this compound).
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells.
-
Signal Detection: Immediately measure the light emissions at two wavelengths using a microplate reader capable of detecting BRET. One wavelength corresponds to the RLuc emission (~480 nm) and the other to the YFP emission (~530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the RLuc emission. Plot the BRET ratio against the logarithm of the agonist concentration. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is determined using a sigmoidal dose-response curve fit.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of CXCR7 modulators.
Caption: CXCR7 signaling pathway compared to the canonical CXCR4 pathway.
Caption: Experimental workflow for a BRET-based β-arrestin recruitment assay.
References
- 1. Advances in CXCR7 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. From Insight to Modulation of CXCR4 and ACKR3 (CXCR7) Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. gosset.ai [gosset.ai]
- 6. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resonating with the signaling bias of CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound fumarate | CXCR7 agonist | ProbeChem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 16. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Small-Molecule Modulator of C-X-C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting CXCR7/ACKR3 as a therapeutic strategy to promote remyelination in the adult central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Tale of Two Receptors: Deconstructing the Functional Differences Between the ACKR3 Agonist VUF11207 and CXCR4 Antagonists
For researchers, scientists, and drug development professionals navigating the complexities of the CXCL12/CXCR4/ACKR3 signaling axis, understanding the nuanced functional distinctions between modulators of this system is paramount. This guide provides an objective comparison of VUF11207, a potent ACKR3 agonist, and classical CXCR4 antagonists, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
At the heart of this comparison lies a critical divergence in mechanism. While both this compound and CXCR4 antagonists ultimately temper the physiological outcomes of CXCL12/CXCR4 signaling, they achieve this through fundamentally different means. CXCR4 antagonists directly block the CXCR4 receptor, preventing its activation by the chemokine CXCL12. In contrast, this compound is a selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. By activating ACKR3, this compound indirectly modulates CXCR4 function, primarily through receptor heterodimerization and by acting as a scavenger for their shared ligand, CXCL12.
Quantitative Comparison of Receptor Engagement and Functional Potency
The following tables summarize the binding affinities and functional potencies of this compound for ACKR3 and a selection of representative antagonists for CXCR4.
Table 1: Potency of this compound for the ACKR3/CXCR7 Receptor
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| This compound | ACKR3 (CXCR7) | β-arrestin Recruitment | pEC50 | 8.8 | [1] |
| This compound | ACKR3 (CXCR7) | β-arrestin Recruitment | EC50 | 1.6 nM | [1] |
| This compound | ACKR3 (CXCR7) | Receptor Internalization | pEC50 | 7.9 | [1] |
| This compound | ACKR3 (CXCR7) | Radioligand Binding | pKi | 8.1 | [1] |
Table 2: Binding Affinity and Functional Potency of Selected CXCR4 Antagonists
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| AMD3100 (Plerixafor) | CXCR4 | Competitive Binding (12G5 Ab) | IC50 | 319.6 ± 37.3 nM | [2] |
| AMD3100 (Plerixafor) | CXCR4 | Chemotaxis Inhibition | IC50 | 99 nM | [3] |
| IT1t | CXCR4 | Competitive Binding (12G5 Ab) | IC50 | 29.65 ± 2.8 nM | [2] |
| IT1t | CXCR4 | HIV-1 Inhibition | IC50 | 7 nM | [2] |
| CVX15 | CXCR4 | Competitive Binding (12G5 Ab) | IC50 | 7.8 ± 2.2 nM | [2] |
| LY2510924 | CXCR4 | Competitive Binding (12G5 Ab) | IC50 | 135.4 ± 63.9 nM | [2] |
| AMD11070 | CXCR4 | Competitive Binding (12G5 Ab) | IC50 | 15.6 ± 7.6 nM | [2] |
Deciphering the Signaling Pathways
The differential effects of this compound and CXCR4 antagonists can be best understood by visualizing their impact on the downstream signaling cascades.
Functional Consequences of Receptor Modulation
This compound and the Attenuation of CXCR4 Signaling
Activation of ACKR3 by this compound leads to several downstream events that indirectly inhibit CXCR4-mediated functions. One key mechanism is the induction of CXCR4/ACKR3 heterodimerization. This receptor partnership has been shown to reduce the ability of CXCR4 to couple with G-proteins, thereby dampening downstream signaling cascades such as intracellular calcium mobilization.[4][5] For instance, in platelets, ACKR3 agonists, including this compound, significantly inhibit CXCL12-induced aggregation and thrombus formation, processes dependent on CXCR4 signaling.[5][6]
Furthermore, ACKR3 is known to be a highly efficient scavenger of CXCL12. Agonist-induced internalization of ACKR3 can clear the local environment of CXCL12, reducing its availability to activate CXCR4 and thereby diminishing CXCR4-mediated cell migration.[7][8] Studies have also shown that stimulation with this compound can lead to the degradation of both CXCR4 and ACKR3 after internalization, suggesting a role in the long-term desensitization of the CXCL12 signaling axis.[7]
CXCR4 Antagonists: Direct Blockade of Cellular Responses
CXCR4 antagonists, by directly binding to CXCR4 and preventing CXCL12 interaction, provide a more direct and immediate blockade of CXCR4-mediated functions. This leads to a potent inhibition of:
-
Calcium Mobilization: A hallmark of Gαi-coupled receptor activation, the CXCL12-induced transient increase in intracellular calcium is effectively blocked by CXCR4 antagonists.[2]
-
Cell Migration and Chemotaxis: The directed movement of cells along a CXCL12 gradient is a critical function of CXCR4 in processes like immune cell trafficking and cancer metastasis. CXCR4 antagonists robustly inhibit this migratory response.[2][9][10][11]
-
HIV-1 Entry: For T-tropic strains of HIV-1, CXCR4 serves as a co-receptor for viral entry into host cells. CXCR4 antagonists can effectively block this process.[2]
Experimental Protocols
To aid researchers in the functional characterization of these compounds, detailed protocols for key in vitro assays are provided below.
Experimental Workflow: Comparative Analysis
Protocol 1: β-Arrestin Recruitment Assay (NanoBRET™)
This assay is primarily for characterizing the agonist activity of this compound at the ACKR3 receptor.
1. Cell Preparation:
- Culture HEK293 cells stably co-expressing ACKR3 fused to NanoLuc® luciferase (Nluc) at the N-terminus and β-arrestin-2 fused to a fluorescent acceptor (e.g., HaloTag® ligand).
- Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight.
2. Assay Procedure:
- Prepare a serial dilution of this compound in assay buffer (e.g., Opti-MEM).
- Add the fluorescently labeled HaloTag® ligand to the cells and incubate according to the manufacturer's instructions to label the β-arrestin.
- Add the NanoBRET™ substrate (furimazine) to the cells.
- Immediately add the this compound dilutions to the wells.
- Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.
3. Data Analysis:
- Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
- Plot the BRET ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Calcium Mobilization Assay (FLIPR®)
This assay is used to assess the inhibitory effect of both CXCR4 antagonists and this compound on CXCL12-induced, CXCR4-mediated calcium flux.
1. Cell Preparation:
- Use a cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells or CHO-CXCR4). For studying the effect of this compound, use a cell line co-expressing both CXCR4 and ACKR3.
- Seed cells in a 96-well black, clear-bottom plate. For suspension cells, use poly-D-lysine coated plates.
2. Dye Loading:
- Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer containing probenecid.
- Remove the culture medium from the cells and add the dye loading solution.
- Incubate the plate at 37°C for 1 hour.
3. Assay Procedure:
- Prepare serial dilutions of the CXCR4 antagonist or this compound.
- Add the compounds to the dye-loaded cells and incubate for a pre-determined time (e.g., 15-30 minutes).
- Prepare a solution of CXCL12 at a concentration that elicits a submaximal response (EC80).
- Place the cell plate in a FLIPR® instrument.
- Initiate the reading and add the CXCL12 solution to all wells.
- Monitor the change in fluorescence over time.
4. Data Analysis:
- Determine the peak fluorescence response for each well.
- For CXCR4 antagonists, plot the peak response against the log concentration of the antagonist and fit to an inhibitory dose-response curve to determine the IC50.
- For this compound, compare the peak response in the presence and absence of the compound to determine the extent of inhibition.
Protocol 3: Transwell Chemotaxis Assay
This assay measures the ability of cells to migrate along a chemokine gradient and is used to assess the inhibitory effects of CXCR4 antagonists and the modulatory effects of this compound.
1. Cell Preparation:
- Use a migratory cell line expressing CXCR4 (e.g., MDA-MB-231 or Jurkat cells). For this compound studies, use a co-expressing cell line.
- Serum-starve the cells for 4-6 hours prior to the assay.
- Resuspend the cells in serum-free medium.
2. Assay Setup:
- Place Transwell® inserts (with an appropriate pore size, e.g., 8 µm) into the wells of a 24-well plate.
- In the lower chamber, add serum-free medium containing CXCL12 as the chemoattractant. Include a negative control with no CXCL12.
- In the upper chamber (the Transwell insert), add the cell suspension. For inhibition studies, pre-incubate the cells with the CXCR4 antagonist or this compound before adding them to the insert.
3. Incubation and Cell Quantification:
- Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 4-24 hours).
- After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
- Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).
- Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
4. Data Analysis:
- Quantify the number of migrated cells for each condition.
- For CXCR4 antagonists, calculate the percentage of inhibition of migration compared to the CXCL12-only control and determine the IC50.
- For this compound, compare the extent of migration to the CXCL12-only control to assess its modulatory effect.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 5. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CXCL12 induces migration of Schwann cells via p38 MAPK and autocrine of CXCL12 by the CXCR4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCL12/SDF-1α induces migration via SRC-mediated CXCR4-EGFR cross-talk in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Receptor Pharmacology: A Guide to Validating Binding Affinity with Fluorescent VUF11207 Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of ligand-receptor interactions is a cornerstone of innovation. This guide provides a comprehensive comparison of fluorescent VUF11207 derivatives against traditional methods for validating binding affinity, with a focus on the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. The use of fluorescent ligands, such as derivatives of this compound, offers a safer, more cost-effective, and versatile alternative to conventional radioligand binding assays.
Fluorescently labeled this compound has emerged as a powerful tool for studying the pharmacology of ACKR3, a key receptor implicated in cancer progression and metastasis.[1][2] These fluorescent probes enable real-time visualization and quantification of binding events in living cells, providing a deeper understanding of receptor dynamics. This guide will delve into the experimental data supporting their use, detail the methodologies for their application, and compare their performance with alternative approaches.
Comparative Analysis of Binding Affinity
The development of fluorescent this compound derivatives has been primarily focused on the ACKR3 receptor.[1] These probes have been successfully used to determine binding affinities and characterize ligand interactions. A key advantage of these fluorescent ligands is their suitability for modern assay techniques like Bioluminescence Resonance Energy Transfer (BRET), which offers high sensitivity and low background interference.
Below is a summary of the binding affinities of various fluorescent this compound derivatives for the ACKR3 receptor, as determined by NanoBRET saturation binding assays. For comparison, data for the unlabeled parent compound and its enantiomers are also included.
| Compound | Receptor | Assay Method | Binding Affinity (pKd/pKi/pEC50) | Reference |
| Fluorescent this compound Derivatives | ||||
| Derivative 18a | ACKR3 | NanoBRET Saturation | 7.89 ± 0.01 (pKd) | [1] |
| Derivative 18b | ACKR3 | NanoBRET Saturation | 7.09 ± 0.01 (pKd) | [1] |
| Derivative 18c | ACKR3 | NanoBRET Saturation | 6.82 ± 0.01 (pKd) | [1] |
| Unlabeled this compound and Enantiomers | ||||
| This compound (racemic) | ACKR3 (CXCR7) | β-arrestin2 recruitment | 8.8 (pEC50) | [3][4] |
| (R)-VUF11207 | ACKR3 | [125I]CXCL12 displacement | 8.3 ± 0.1 (pEC50) | [1] |
| (S)-VUF11207 | ACKR3 | [125I]CXCL12 displacement | 7.7 ± 0.1 (pEC50) | [1] |
| This compound | ACKR3 (CXCR7) | Ligand Binding | 8.1 (pKi) | [3][4] |
Methodological Advantages of Fluorescent Ligands
Fluorescent ligand binding assays present several advantages over traditional radioligand-based methods. These include enhanced safety due to the absence of radioactive materials, reduced disposal costs, and the ability to perform real-time measurements in live cells. Techniques such as confocal microscopy and flow cytometry can be employed to visualize receptor localization and trafficking, offering insights beyond simple binding affinity.
Experimental Protocols
A pivotal technique for characterizing fluorescent this compound derivatives is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) ligand binding assay. This method measures the proximity between a NanoLuciferase (NLuc)-tagged receptor and a fluorescent ligand.
NanoBRET™ Ligand Binding Assay Protocol
Objective: To determine the binding affinity (Kd) of a fluorescent this compound derivative to the ACKR3 receptor.
Materials:
-
HEK293 cells stably expressing N-terminally NLuc-tagged ACKR3 (NLuc-ACKR3).
-
Fluorescent this compound derivative.
-
Unlabeled this compound (for determining non-specific binding).
-
Nano-Glo® Substrate (Furimazine).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
White, opaque 96-well microplates.
-
A plate reader capable of measuring luminescence and fluorescence simultaneously or sequentially.
Procedure:
-
Cell Preparation: Seed NLuc-ACKR3 expressing HEK293 cells in white, opaque 96-well plates at an appropriate density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the fluorescent this compound derivative in assay buffer. For non-specific binding determination, prepare a high concentration of unlabeled this compound (e.g., 10 µM).
-
Assay:
-
Wash the cells with assay buffer.
-
Add the diluted fluorescent ligand to the wells. For non-specific binding wells, add the unlabeled this compound followed by the fluorescent ligand.
-
Incubate the plate at 37°C for a predetermined time to reach equilibrium.
-
Add the Nano-Glo® substrate (furimazine) to all wells according to the manufacturer's instructions.
-
Incubate for a further 3-5 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the luminescence at 460 nm (donor emission) and the fluorescence at the appropriate wavelength for the chosen fluorophore (acceptor emission) using a BRET-compatible plate reader.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor fluorescence signal by the donor luminescence signal.
-
Subtract the BRET ratio of the non-specific binding wells from the total binding wells to obtain the specific binding.
-
Plot the specific BRET ratio against the concentration of the fluorescent ligand.
-
Determine the Kd and Bmax values by fitting the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism). The pKd is the negative logarithm of the Kd.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in utilizing fluorescent this compound derivatives for binding affinity validation.
Caption: Experimental workflow for validating binding affinity using fluorescent this compound derivatives.
Caption: Signaling pathway of the NanoBRET assay for GPCR ligand binding.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for VUF11207: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for VUF11207, a CXCR7 agonist.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound, especially when transferring solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of potentially harmful vapors.[4]
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound and its contaminated materials:
-
Segregation and Collection:
-
All waste containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), must be collected separately from non-hazardous waste.
-
Use a designated, properly labeled, and leak-proof waste container. The container should be compatible with combustible liquids.[2][3]
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Combustible Liquid," and the full chemical name: "this compound."
-
Include the approximate concentration and volume of the waste. Accurate labeling is crucial for proper disposal by your institution's environmental health and safety (EHS) office.[2]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be away from ignition sources, such as open flames, hot plates, and electrical equipment, and should be clearly marked.[4]
-
Ensure the storage area is well-ventilated.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical waste through standard trash or sewer systems. Professional hazardous waste disposal services are required to handle and transport the material in compliance with all local, state, and federal regulations.[3]
-
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data related to the handling and storage of this compound.
| Property | Value | Source |
| Storage Temperature | -20°C | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Water Hazard Class (WGK) | 2 | [1] |
| Toxicity | Standard Handling | [1] |
This compound Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the disposal process.
References
Navigating the Safe Handling of VUF11207: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the CXCR7 agonist VUF11207, ensuring laboratory safety through proper handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Even when handling non-hazardous materials, a comprehensive approach to personal protection is a cornerstone of good laboratory practice. The following PPE is recommended when working with this compound to prevent accidental contact and ensure personal safety.
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothes from potential splashes.
-
Full-Length Pants: Legs should be completely covered to protect the skin.
-
Closed-Toe Shoes: Footwear that fully covers the feet is mandatory to prevent injury from spills or dropped equipment.
Specific Protective Equipment:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from splashes or aerosols.
-
Gloves: Nitrile gloves are recommended to prevent skin contact. Gloves should be inspected for any tears or holes before use and changed regularly, especially if they become contaminated.
-
Respiratory Protection: While not generally required for handling this compound in solid form, a respirator may be necessary if there is a potential for aerosol formation. Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection and fit-testing.
This compound: Key Safety and Physical Properties
A summary of important quantitative data for this compound is provided below for easy reference.
| Property | Value |
| GHS Classification | Not a hazardous substance or mixture |
| Molecular Weight | 470.58 g/mol |
| Form | Oil |
| Solubility | DMSO: 50 mg/mL |
| Storage Temperature | -20°C |
| Flash Point | Not applicable |
Procedural Workflow for Handling and Disposal
Adhering to a standardized workflow is critical for maintaining a safe and efficient laboratory environment. The following diagrams illustrate the recommended procedures for handling and disposing of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
